molecular formula C13H10O4 B192663 Visnagin CAS No. 82-57-5

Visnagin

Cat. No.: B192663
CAS No.: 82-57-5
M. Wt: 230.22 g/mol
InChI Key: NZVQLVGOZRELTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Visnagin is a furanochromone that is furo[3,2-g]chromen-5-one which is substituted at positions 4 and 7 by methoxy and methyl groups, respectively. Found in the toothpick-plant, Ammi visnaga. It has a role as a phytotoxin, an EC 1.1.1.37 (malate dehydrogenase) inhibitor, a vasodilator agent, an antihypertensive agent, an anti-inflammatory agent and a plant metabolite. It is a furanochromone, an aromatic ether and a polyketide. It is functionally related to a 5H-furo[3,2-g]chromen-5-one.
This compound has been reported in Actaea dahurica, Musineon divaricatum, and Ammi visnaga with data available.
from Musineon divaricatum

Properties

IUPAC Name

4-methoxy-7-methylfuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVQLVGOZRELTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231509
Record name Visnagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-57-5
Record name Visnagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Visnagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Visnagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Visnagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-7-methylfuro[3,2-g]chromen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VISNAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64438MLBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Visnagin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a furanochromone found predominantly in the medicinal plant Ammi visnaga (L.) Lam., has garnered significant attention for its diverse pharmacological activities, including vasodilator, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its biosynthetic pathway. The document summarizes quantitative data on this compound content in various plant tissues and culture systems, presents detailed experimental protocols for its extraction, quantification, and for the establishment of in vitro production platforms, and elucidates the current understanding of the regulatory networks governing its biosynthesis. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Ammi visnaga (L.) Lam., commonly known as khella, bisnaga, or toothpick weed.[1][2] This plant belongs to the Apiaceae family and is indigenous to the Mediterranean region, including parts of Europe, North Africa, and Asia.[1][3] The fruits (often referred to as seeds) of A. visnaga are the primary repository of this compound and its structurally related furanochromone, khellin.[2][4]

This compound has also been reported in other plants of the Apiaceae family, such as Pimpinella monoica.[5] Additionally, in vitro culture systems of A. visnaga, including callus and hairy root cultures, have been established as alternative sources for this compound production.[6][7][8]

Quantitative Analysis of this compound in Ammi visnaga

The concentration of this compound varies significantly among different organs of the A. visnaga plant and at different developmental stages. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Different Organs of Ammi visnaga

Plant OrganThis compound Content (mg/g Dry Weight)Reference
Flower18.5 ± 0.06[4]
Seed5.8 ± 0.01[4]
Leaf13.2 ± 0.27[4]
StemNot Detected[4]
RootNot Detected[4]

Table 2: Khellin and this compound Content in an Aqueous Extract of Ammi visnaga Fruits

CompoundContent (mg per 100 mg of extract)Reference
Khellin2.88[9]
This compound1.72[9]

Table 3: Furanochromone Content in Ammi visnaga Callus Cultures with Elicitation

ElicitorThis compound AccumulationKhellin AccumulationReference
ScleroglucanHighestInduced[7][10]
BIONHighestNot specified[7][10]
Darkness2x higher than lightNot specified[7][10]

Biosynthesis of this compound

The biosynthesis of this compound follows a complex pathway that combines elements of the polyketide and mevalonate pathways. While the complete enzymatic sequence has not been fully elucidated in Ammi visnaga, research on the closely related Apiaceae species, Saposhnikovia divaricata, provides a robust model for the biosynthesis of the furanochromone scaffold.[1]

The aromatic and pyrone rings of this compound are derived from the polyketide pathway, utilizing acetate units.[5] The furan ring, on the other hand, is formed via the mevalonate pathway.[5] The proposed biosynthetic pathway involves several key enzymatic steps, as illustrated in the diagram below.

visnagin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide noreugenin Noreugenin polyketide->noreugenin pcs pcs_label PCS peucenin Peucenin noreugenin->peucenin pt pt_label PT visamminol Visamminol peucenin->visamminol pc pc_label PC visnagin_precursor This compound Precursor visamminol->visnagin_precursor hydroxylase hydroxylase_label Hydroxylase This compound This compound visnagin_precursor->this compound omt omt_label OMT dmpp DMAPP (from Mevalonate Pathway) pt Prenyltransferase (PT) dmpp->pt pcs Pentaketide Chromone Synthase (PCS) pc Peucenin Cyclase (PC) hydroxylase Hydroxylase omt O-Methyltransferase (OMT)

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many other plant secondary metabolites, is regulated by various internal and external factors. The application of elicitors, particularly jasmonates, has been shown to stimulate the production of furanochromones in A. visnaga cell cultures.[7][10] Jasmonate signaling is a well-characterized defense pathway in plants that often leads to the upregulation of secondary metabolite biosynthesis.

jasmonate_signaling meja Methyl Jasmonate (Elicitor) jar1 JAR1 meja->jar1 ja_ile JA-Ile jar1->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to jaz JAZ Repressor scf_coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses promoter Promoter of Biosynthetic Genes myc2->promoter activates biosynthesis_genes Furanochromone Biosynthesis Genes (PCS, PT, PC, etc.) promoter->biosynthesis_genes visnagin_production This compound Production biosynthesis_genes->visnagin_production

Figure 2: Jasmonate signaling pathway for this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from a validated HPLC method for the simultaneous estimation of khellin and this compound.

3.1.1. Extraction

  • Sample Preparation: Grind dried and powdered fruits of A. visnaga to a fine powder.

  • Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 1 g) with a suitable solvent such as methanol or a hydroalcoholic mixture. The extraction can be performed at room temperature with agitation for 24 hours, followed by filtration. For a more rapid extraction, sonication can be employed.

  • Aqueous Extraction: For an aqueous extract, infuse a known weight of crushed fruits in boiling water for a specified time (e.g., 15 minutes), then cool and filter.[9]

  • Sample Preparation for HPLC: Evaporate the solvent from the filtrate under reduced pressure. Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter prior to injection.[9]

3.1.2. HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV or diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of water:methanol:tetrahydrofuran (50:45:5, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the plant extract can be determined by comparing the peak area with the calibration curve.

Establishment of Ammi visnaga Hairy Root Cultures

This is a general protocol for the induction of hairy root cultures using Agrobacterium rhizogenes.

3.2.1. Explant Preparation and Inoculation

  • Sterilization: Surface sterilize seeds of A. visnaga and germinate them on a sterile, hormone-free medium such as Murashige and Skoog (MS) medium.

  • Explant Excision: Excise explants (e.g., leaf discs, stem segments, or hypocotyls) from the sterile seedlings.

  • Bacterial Culture: Culture A. rhizogenes (e.g., strain ATCC 15834) in a suitable liquid medium (e.g., YEB or LB) overnight with shaking.

  • Inoculation: Wound the explants and inoculate them with the bacterial suspension for a short period (e.g., 30 minutes).

  • Co-cultivation: Place the inoculated explants on a solid co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.

3.2.2. Hairy Root Development and Selection

  • Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

  • Root Induction: Hairy roots will emerge from the wounded sites of the explants within a few weeks.

  • Establishment of Clonal Lines: Excise individual hairy roots and subculture them on fresh, hormone-free solid medium to establish clonal lines.

  • Liquid Culture: For biomass production, transfer established hairy root lines to a liquid medium and culture on a rotary shaker.

hairy_root_workflow sterilization Surface Sterilization of Seeds germination Germination on MS Medium sterilization->germination explant Explant Excision germination->explant inoculation Inoculation of Explants explant->inoculation agrobacterium Agrobacterium rhizogenes Culture agrobacterium->inoculation cocultivation Co-cultivation inoculation->cocultivation selection Transfer to Selection Medium (with antibiotics) cocultivation->selection root_induction Hairy Root Induction selection->root_induction subculture Subculture of Hairy Roots root_induction->subculture liquid_culture Establishment of Liquid Cultures subculture->liquid_culture production This compound Production liquid_culture->production

Figure 3: Workflow for establishing hairy root cultures.

Elicitation of this compound Production in Hairy Root Cultures

This protocol describes the use of methyl jasmonate to enhance this compound production in established hairy root cultures.

  • Prepare Elicitor Stock Solution: Dissolve methyl jasmonate in a small amount of ethanol and dilute with sterile distilled water to the desired stock concentration.

  • Elicitation: Add the methyl jasmonate stock solution to the hairy root liquid cultures to achieve the final desired concentration (e.g., 100 µM).

  • Incubation: Incubate the elicited cultures for a specific period (e.g., 5-7 days).

  • Harvesting and Analysis: Harvest the hairy root biomass and the culture medium separately. Extract this compound from both the biomass and the medium and quantify using HPLC as described in section 3.1.

Conclusion

This compound, a pharmacologically active furanochromone, is primarily sourced from Ammi visnaga. This technical guide has provided a comprehensive overview of its natural occurrence, with quantitative data highlighting the distribution of this compound within the plant. The proposed biosynthetic pathway, based on studies in related Apiaceae species, offers a solid foundation for further research into the specific enzymes involved in A. visnaga. The detailed experimental protocols for extraction, quantification, and in vitro culture provide practical guidance for researchers. Furthermore, the elucidation of the jasmonate signaling pathway's role in regulating this compound biosynthesis opens avenues for biotechnological approaches to enhance its production. Continued research to identify and characterize the specific enzymes and transcription factors in Ammi visnaga will be crucial for the metabolic engineering of this valuable natural product.

References

Visnagin: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin is a naturally occurring furanochromone found predominantly in the seeds of the medicinal plant Ammi visnaga (L.) Lam., commonly known as khella.[1][2] Historically used in traditional medicine for various ailments, including urinary tract disorders and angina pectoris, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and key signaling pathways of this compound, along with detailed experimental protocols for its extraction, purification, and biological evaluation.

Chemical Structure and Identification

This compound, with the IUPAC name 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, is a derivative of chromone and furan.[1] Its chemical structure is characterized by a tricyclic system composed of a pyrone ring fused to a benzene ring, which is further fused to a furan ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one
CAS Number 82-57-5[1]
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [3]
Synonyms Desmethoxykhellin, Visnagidin, Visnagine, 5-Methoxy-2-methylfuranochromone[4]
InChI InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3[4]
SMILES CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3[4]

Physicochemical and Spectroscopic Properties

This compound presents as a solid, appearing as beige, fine crystalline, thread-like needles from water.[3][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 142-145 °C[3]
Boiling Point 378.2 ± 42.0 °C at 760 mmHg[5]
Solubility Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in chloroform.[3] Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (1 mg/ml).
Appearance Beige fine crystalline powder[5]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueData
UV-Vis (in Ethanol) λmax: 243, 275, 322 nm
Infrared (IR) (KBr disc) Carbonyl (C=O) stretching: 1675 cm⁻¹ (conjugated); Aromatic (=C-H) stretching: 3068 cm⁻¹
¹H NMR (DMSO-d₆) δ 7.98 (d, 1H, J=3 Hz), 7.97 (d, 1H, J=3 Hz), 7.19 (s, 1H), 4.02 (s, 3H, -OCH₃)
¹³C NMR (75 MHz, DMSO-d₆) δ 176.48 (C=O), 164.05, 155.13, 146.52, 148.09, 146.77, 146.35, 129.26, 118.76, 116.33, 113.04, 104.9, 61.0 (-OCH₃), 19.36 (-CH₃)
Mass Spectrometry (GC-MS) Major fragments at m/z 230 (M+), 201, 184, 134, 132

Biosynthesis of this compound

The biosynthesis of this compound, like other furanochromones, is believed to follow a mixed biosynthetic pathway. The aromatic and pyrone rings are of polyketide origin, derived from acetate units.[1] The furan ring, on the other hand, is proposed to originate from the acetate-mevalonate pathway.[1]

Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide Synthase Pathway Acetate->Polyketide_Synthase Multiple steps Mevalonate Mevalonate Furan_Ring_Precursor Furan Ring Precursor Mevalonate->Furan_Ring_Precursor Multiple steps Aromatic_Pyrone_Core Aromatic and Pyrone Rings Polyketide_Synthase->Aromatic_Pyrone_Core This compound This compound Aromatic_Pyrone_Core->this compound Furan_Ring_Precursor->this compound NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription NLRP3_Pathway cluster_cell Cell Stimuli Inflammatory Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound This compound->Inflammasome Inhibits Assembly AHR_Pathway cluster_cytoplasm_ahr Cytoplasm cluster_nucleus_ahr Nucleus Visnagin_ahr This compound AHR_complex AHR-Hsp90 Complex Visnagin_ahr->AHR_complex Binds AHR_nuc AHR AHR_complex->AHR_nuc Translocates ARNT ARNT AHR_nuc->ARNT Dimerizes AHR_ARNT_complex AHR-ARNT Complex XRE XRE (DNA) AHR_ARNT_complex->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Extraction_Workflow Start Dried Ammi visnaga Seeds Grinding Grinding Start->Grinding Extraction Soxhlet Extraction (e.g., with methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling Crystallization Crystallization Pooling->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

References

Visnagin's Mechanism of Action in Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a natural furanochromone extracted from Ammi visnaga, has long been recognized for its spasmolytic and vasodilatory properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced smooth muscle relaxation. The primary focus is on its well-documented role as a calcium antagonist, supplemented by an overview of other critical signaling pathways in smooth muscle physiology. This document synthesizes key quantitative data, details common experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support further research and drug development endeavors.

Core Mechanism of Action: Calcium Antagonism

The principal mechanism by which this compound elicits smooth muscle relaxation is through the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells. A rise in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction. It binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling with actin and resulting in cell contraction.

This compound interferes with this process by blocking Ca²⁺ entry, thereby maintaining a low intracellular Ca²⁺ concentration and promoting relaxation.

Inhibition of Voltage-Operated Calcium Channels (VOCs)

This compound demonstrates a significant inhibitory effect on Ca²⁺ influx through L-type voltage-operated calcium channels. These channels are a primary route for Ca²⁺ entry upon membrane depolarization, for instance, by high extracellular potassium chloride (KCl) concentrations. Studies have shown that this compound effectively relaxes smooth muscle pre-contracted with KCl, indicating a direct action on these channels[1][2].

Inhibition of Receptor-Operated and Store-Operated Ca²⁺ Entry

Beyond VOCs, evidence suggests this compound's action is not limited to a single pathway. It also inhibits contractile responses induced by agonists like noradrenaline (norepinephrine), which trigger Ca²⁺ influx through receptor-operated channels and stimulate the release of Ca²⁺ from intracellular stores (the sarcoplasmic reticulum)[1][3]. Research indicates that this compound is more potent against contractions mediated by Ca²⁺ entry pathways that have a low sensitivity to traditional Ca²⁺-entry blockers[3]. This suggests a broader, multi-faceted inhibitory effect on calcium signaling. At lower concentrations (10⁻⁶ M to 5 x 10⁻⁵ M), this compound appears to selectively inhibit Ca²⁺ entry induced by agonists or mild depolarization, while higher concentrations (> 5 x 10⁻⁵ M) lead to a more non-specific inhibition of contractility[3].

Endothelium-Independent Action

The vasorelaxant effect of this compound has been shown to be independent of the vascular endothelium[1][3]. Experiments on aortic rings with and without functional endothelium have yielded no significant difference in the relaxant effects of this compound, confirming that its mechanism of action is a direct effect on the smooth muscle cells themselves[1].

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the proposed points of inhibition by this compound.

Smooth_Muscle_Contraction_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Depolarization Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Activates Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds Ca_influx ↑ [Ca²⁺]i L_type_Ca_Channel->Ca_influx Ca²⁺ Influx ROC Receptor-Operated Channel (ROC) ROC->Ca_influx GPCR->ROC Activates Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK_active Active MLCK Calmodulin->MLCK_active Myosin_LC_P Myosin-LC-P MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin-LC Myosin_LC->MLCK_active Contraction Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->ROC Inhibits

Caption: this compound's primary mechanism: Inhibition of Ca²⁺ influx.

Quantitative Data Summary

The inhibitory effects of this compound on smooth muscle contraction have been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound on Pre-contracted Rat Mesenteric Arteries

Contractile Agent Endothelium Status This compound IC50 (M)
Noradrenaline Intact 1.7 ± 0.8 x 10⁻⁵
Noradrenaline Removed 1.5 ± 0.3 x 10⁻⁵
KCl Not specified 5.1 ± 2.5 x 10⁻⁵

Data sourced from Duarte J, et al. (2000)[1][2].

Table 2: Inhibitory Effects of this compound on Rat Aortic Rings

Inducing Agent This compound Effect
KCl (20 mM) More potent inhibition
KCl (80 mM) Less potent inhibition
Noradrenaline (in Ca²⁺ solution) Inhibition observed
Noradrenaline (in Ca²⁺-free solution) Less effective inhibition

Data sourced from Duarte J, et al. (1995)[3].

Other Potential Mechanisms (Contextual Overview)

While calcium antagonism is the most substantiated mechanism for this compound, two other major pathways regulate smooth muscle tone. There is currently no direct evidence in the reviewed literature to suggest this compound significantly modulates these pathways, but they are included for a comprehensive understanding of smooth muscle relaxation.

Potassium Channel Activation

Opening of potassium (K⁺) channels in the smooth muscle cell membrane leads to K⁺ efflux, causing hyperpolarization. This hyperpolarization closes voltage-operated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation. Several types of K⁺ channels, including ATP-sensitive (KATP) and large-conductance Ca²⁺-activated (BKCa) channels, are key to this process.

Potassium_Channel_Pathway K_Channel_Opener K_Channel_Opener K_Channel K⁺ Channel (e.g., KATP, BKCa) K_Channel_Opener->K_Channel Activates K_efflux K⁺ Efflux K_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization L_type_Ca_Channel L-type Ca²⁺ Channel Hyperpolarization->L_type_Ca_Channel Inhibits Ca_influx ↓ [Ca²⁺]i L_type_Ca_Channel->Ca_influx Relaxation Relaxation Ca_influx->Relaxation

Caption: General mechanism of K⁺ channel openers in relaxation.

Rho-Kinase (ROCK) Inhibition

The RhoA/Rho-kinase (ROCK) pathway modulates the calcium sensitivity of the contractile apparatus. When activated by agonists, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of myosin light chains, leading to a sustained contractile state even at low Ca²⁺ levels (Ca²⁺ sensitization). Inhibition of the ROCK pathway is therefore a significant mechanism for inducing smooth muscle relaxation.

Rho_Kinase_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA Activates ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Myosin_LC_P Myosin-LC-P MLCP->Myosin_LC_P Dephosphorylates Relaxation Relaxation MLCP->Relaxation Contraction Contraction Myosin_LC_P->Contraction ROCK_Inhibitor ROCK_Inhibitor ROCK_Inhibitor->ROCK Inhibits

Caption: The Rho-Kinase pathway and its role in Ca²⁺ sensitization.

Experimental Protocols

The following section outlines a generalized protocol for assessing the vasorelaxant effects of a compound like this compound using an isolated tissue organ bath, a standard methodology in pharmacology.

Isolated Tissue Preparation (Rat Aorta/Mesenteric Artery)
  • Animal Euthanasia: Male Wistar rats (200-250 g) are euthanized via cervical dislocation, consistent with ethical guidelines.

  • Tissue Isolation: The thoracic aorta or superior mesenteric arterial bed is rapidly excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Preparation of Arterial Rings: Adherent connective and adipose tissues are carefully removed. For aortic studies, the aorta is cut into rings approximately 3-5 mm in length. For mesenteric artery studies, segments of the main artery are used.

  • Endothelium Removal (for specific experiments): The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or cotton swab. Successful removal is typically verified by the absence of relaxation in response to acetylcholine (1 µM) in a pre-contracted ring.

Organ Bath Procedure
  • Mounting: Arterial rings are mounted between two stainless steel hooks or wires in a temperature-controlled (37°C) organ bath chamber (10-20 mL capacity) filled with PSS.

  • Gassing: The PSS is continuously gassed with carbogen (95% O₂ / 5% CO₂).

  • Transducer Connection: One hook is fixed to the chamber base, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). The PSS is replaced every 15-20 minutes.

  • Viability Check: Tissues are challenged with a high concentration of KCl (e.g., 80 mM) to ensure viability and obtain a reference maximal contraction.

Cumulative Concentration-Response Curve Generation
  • Pre-contraction: After washout of the KCl and return to baseline tension, a stable contraction is induced using an agonist, such as Noradrenaline (e.g., 1 µM) or KCl (e.g., 20-80 mM).

  • Cumulative Addition of this compound: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner (e.g., from 10⁻⁸ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis: The relaxation at each concentration is recorded and expressed as a percentage of the initial pre-contraction. The IC50 value (the concentration of this compound causing 50% relaxation) is then calculated using non-linear regression analysis.

Experimental_Workflow A Tissue Isolation (e.g., Rat Aorta) B Mount in Organ Bath (37°C, Gassed PSS) A->B C Equilibration (60-90 min under tension) B->C D Induce Stable Contraction (e.g., with Noradrenaline or KCl) C->D E Cumulative Addition of this compound D->E F Record Isometric Tension E->F for each concentration G Data Analysis (Calculate % Relaxation, IC50) F->G

References

Visnagin: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a naturally occurring furanochromone isolated from the medicinal plant Ammi visnaga, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound, with a focus on its anti-inflammatory, anticancer, and cardiovascular effects. Detailed experimental methodologies, quantitative data, and analyses of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound (4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) is a key bioactive constituent of Ammi visnaga, a plant with a long history of use in traditional medicine for treating various ailments, including renal colic, angina pectoris, and asthma.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing a compound with a wide spectrum of biological activities. This guide synthesizes the current understanding of this compound's pharmacology, offering a technical resource for its further investigation and potential clinical application.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with the most extensively studied being its anti-inflammatory, anticancer, and cardiovascular effects.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

  • Mechanism of Action : this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous pro-inflammatory genes.[2][3] By suppressing NF-κB and AP-1, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[3][4] Furthermore, this compound can attenuate the expression of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a key inflammatory mediator.[3][4] Recent studies also suggest that this compound may exert its anti-inflammatory effects through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[5]

Anticancer Activity

This compound has emerged as a promising candidate for cancer therapy, exhibiting cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.

  • Mechanism of Action : The anticancer activity of this compound is multifaceted. It can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), leading to intracellular oxidative stress.[6] Studies have shown that this compound can modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer.[7][8] In some cancer cell lines, this compound's pro-apoptotic effects are associated with the activation of the aryl hydrocarbon receptor (AHR) signaling pathway.[9]

Cardiovascular Effects

This compound has been traditionally used to treat cardiovascular ailments, and modern research has substantiated its cardioprotective and vasodilatory properties.

  • Mechanism of Action : The primary cardiovascular effect of this compound is vasorelaxation, leading to a decrease in blood pressure. This effect is attributed to its ability to inhibit calcium influx into vascular smooth muscle cells.[3][10] this compound has also been shown to protect cardiac tissue from injury by attenuating oxidative stress and modulating mitochondrial enzymes.[11] Its cardioprotective effects in doxorubicin-induced cardiotoxicity are particularly noteworthy, where it is suggested to act by protecting mitochondria and inhibiting apoptosis.[11]

Quantitative Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
MDA-MB-468Triple-Negative Breast Cancer17.824[7]
MDA-MB-468Triple-Negative Breast Cancer24.2848[7]
MDA-MB-468Triple-Negative Breast Cancer30.5672[7]
HT 144Malignant MelanomaNot explicitly stated, but 100 µg/mL showed 80.93% inhibitionNot specified[6]
Hep-G2Liver Carcinoma10.9 ± 0.68Not specified[12]
HCT-116Colon Carcinoma12.3 ± 0.94Not specified[12]
MCF-7Breast Carcinoma13.7 ± 0.942Not specified[12]
HeLaCervical Carcinoma35.5 ± 1.2Not specified[12]
HeLaCervical Carcinoma~10 µM (for 50% cell death)Not specified[8]

Table 2: Cardiovascular Effects of this compound (IC50 Values)

ParameterTissue/ModelAgonistIC50 (M)Reference
Pressor ResponseRat Isolated Mesenteric BedsKCl5.1 ± 2.5 x 10⁻⁵[13]
Pressor ResponseRat Isolated Mesenteric BedsNoradrenaline2.6 ± 0.9 x 10⁻⁵[13]
RelaxationIsolated Mesenteric Arteries (with endothelium)Noradrenaline1.7 ± 0.8 x 10⁻⁵[13]
RelaxationIsolated Mesenteric Arteries (without endothelium)Noradrenaline1.5 ± 0.3 x 10⁻⁵[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle : NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 2.5–160 µg/mL) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[7]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol :

    • Seed cells and treat with this compound as described for the MTT assay.

    • After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

  • Principle : This assay utilizes a specific antibody coated on a microplate to capture the target cytokine. A second, enzyme-conjugated antibody binds to the captured cytokine, and a substrate is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Protocol :

    • Pre-treat cells (e.g., BV-2 microglia) with this compound (e.g., 50 and 100 µM) for 30 minutes.[4]

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS), 500 ng/mL) for 24 hours.[4]

    • Collect the cell culture supernatants.

    • Perform the ELISA for specific cytokines (e.g., TNF-α, IL-1β, IFN-γ) according to the manufacturer's instructions for the specific ELISA kit.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and this compound's proposed points of intervention.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc AP1 AP-1 AP1_nuc AP-1 AP1->AP1_nuc This compound This compound This compound->IKK Inhibits This compound->AP1 Inhibits ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFkB_nuc->ProInflammatory_Genes AP1_nuc->ProInflammatory_Genes Anticancer_Signaling_PI3K cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits Antioxidant_Signaling_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates This compound This compound This compound->Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

References

In Vitro Discovery of Visnagin's Anti-inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a furanochromone derived from the medicinal plant Ammi visnaga, has a history of use in traditional medicine for various ailments.[1][2] Modern pharmacological research has increasingly focused on its specific biological activities, particularly its anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the key in vitro studies that have elucidated the mechanisms behind this compound's anti-inflammatory effects. It is designed to be a comprehensive resource for researchers and professionals in drug discovery, offering detailed experimental protocols, summarized quantitative data, and visual representations of the molecular pathways involved. The evidence suggests that this compound exerts its effects through a multi-targeted approach, including the suppression of pro-inflammatory mediators and the modulation of critical intracellular signaling cascades.

Inhibition of Pro-inflammatory Mediators: NO and iNOS

A hallmark of the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). While NO has physiological roles, its overproduction during inflammation contributes to cellular damage. In vitro studies have consistently shown this compound's ability to suppress NO production and iNOS expression in immune cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.

Data Presentation: this compound's Effect on NO and iNOS Production
Cell LineInflammatory StimulusThis compound ConcentrationMeasured EndpointKey ResultReference
BV-2 Microglial CellsLipopolysaccharide (LPS)50, 100 µMNitric Oxide (NO)Dose-dependent attenuation of NO production.[4][5]
BV-2 Microglial CellsLipopolysaccharide (LPS)50, 100 µMiNOS Protein ExpressionDose-dependent attenuation of iNOS expression.[4][5]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)12.5, 25 µMNitric Oxide (NO)Significant decrease in nitrite production.[6]
Experimental Protocols

Protocol 1.1: Nitric Oxide (NO) Quantification via Griess Assay

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Plate RAW 264.7 or BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 30 minutes to 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL to 1 µg/mL) to the wells. Include control groups (vehicle only, LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at approximately 540-570 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 1.2: Western Blot for iNOS Protein Expression

  • Cell Lysis: After cell treatment and stimulation as described above (typically for 18-24 hours), wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Secondary Antibody: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software, normalizing the iNOS signal to the loading control.

Visualization: Workflow for In Vitro Anti-inflammatory Screening

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Culture 1. Seed Cells (e.g., BV-2, RAW 264.7) Adhere 2. Allow Adherence (Overnight) Culture->Adhere Pretreat 3. Pre-treat with this compound Adhere->Pretreat Stimulate 4. Stimulate with LPS Pretreat->Stimulate Incubate 5. Incubate (6-24 hours) Stimulate->Incubate Collect 6. Collect Supernatant or Cell Lysate Incubate->Collect Assay 7. Perform Assays Collect->Assay NO Griess Assay (NO) Assay->NO Cytokine ELISA (Cytokines) Assay->Cytokine Protein Western Blot (iNOS) Assay->Protein mRNA RT-PCR (mRNA) Assay->mRNA

Caption: General experimental workflow for assessing this compound's effects.

Attenuation of Pro-inflammatory Cytokines

This compound has been shown to reduce the expression and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][7][8] This broad-spectrum inhibition highlights its potential to disrupt the inflammatory cascade at multiple points.

Data Presentation: this compound's Effect on Pro-inflammatory Cytokines
Cell LineStimulusThis compound Conc.CytokineAssayKey ResultReference
BV-2 Microglial CellsLPS100 µMTNF-α, IL-1β, IFNγ, IL-6, MCP-1RT-PCR (mRNA)Significant decrease in mRNA expression.[4][5]
BV-2 Microglial CellsLPS50, 100 µMTNF-α, IL-1β, IFNγELISA (Protein)Significant, dose-dependent decrease in cytokine release.[5]
Human LymphocytesPHA30, 100 µMIFN-γ, IL-4N/AConcentration-dependent decrease in levels.[9]
Human LymphocytesPHA10, 30, 100 µMIL-10N/AIncreased levels of the anti-inflammatory cytokine IL-10.[9]
Experimental Protocols

Protocol 2.1: Cytokine Quantification by ELISA

  • Sample Preparation: Culture, treat, and stimulate cells as described in Protocol 1.1. Collect the cell culture supernatant after an appropriate incubation period (e.g., 24 hours).

  • Assay Procedure: Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse TNF-α, human IL-6). Follow the manufacturer's instructions precisely.

  • General Steps:

    • Add standards and samples to wells pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind.

    • Wash the wells, then add a detection antibody.

    • Incubate, wash, and add an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance with a microplate reader.

  • Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2.2: Cytokine mRNA Expression by RT-qPCR

  • Sample Preparation: Culture, treat, and stimulate cells for a shorter duration suitable for measuring gene expression changes (e.g., 4-6 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., Tnf, Il1b) and a housekeeping gene (e.g., Gapdh, Actb), and a qPCR master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR cycler.

  • Analysis: Determine the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the housekeeping gene.

Modulation of Key Inflammatory Signaling Pathways

To exert its effects on gene expression, this compound modulates upstream signaling pathways. Research indicates that a primary mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of inflammatory gene expression.[4][5]

Data Presentation: this compound's Effect on Transcription Factor Activation
Cell LineInflammatory StimulusThis compound ConcentrationTranscription FactorAssayKey ResultReference
BV-2 Microglial CellsLipopolysaccharide (LPS)50, 100 µMNF-κBLuciferase ReporterDose-dependent inhibition of LPS-induced luciferase activity.[4][5]
BV-2 Microglial CellsLipopolysaccharide (LPS)50, 100 µMAP-1Luciferase ReporterDose-dependent inhibition of LPS-induced luciferase activity.[4][5]
Experimental Protocol

Protocol 3.1: Luciferase Reporter Assay for Transcription Factor Activity

  • Transfection: Transiently transfect cells (e.g., BV-2) with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple response elements for the transcription factor of interest (e.g., NF-κB or AP-1). Co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.

  • Incubation: Allow 24 hours for gene expression post-transfection.

  • Treatment and Stimulation: Pre-treat the transfected cells with this compound for 30 minutes, followed by stimulation with LPS for 6-8 hours.

  • Cell Lysis: Wash the cells and lyse them using the buffer provided in a dual-luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in treated groups to the LPS-only control.

Visualization: NF-κB Signaling Pathway and this compound's Inhibition Point

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNFα, IL-6) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->NFkB Inhibits Activation

Caption: this compound inhibits the activation and nuclear translocation of NF-κB.

Inhibition of Malate Dehydrogenase 1 (MDH1)

Emerging research has linked cellular metabolism to inflammatory processes. A recent study identified malate dehydrogenase 1 (MDH1), an enzyme in the citric acid cycle, as a potential target of this compound.[10] Inhibition of MDH1 is proposed as a novel mechanism contributing to this compound's anti-inflammatory effects, possibly by altering the metabolic state of immune cells.[10][11]

Data Presentation: In Vitro Inhibitory Effect of this compound on MDH1
Target EnzymeInhibition TypeInhibitory Constant (Ki)Theoretical IC₅₀Reference
Malate Dehydrogenase (MDH)Reversible Competitive141 mM1202.7 mM[10]
Experimental Protocol

Protocol 4.1: In Vitro MDH Kinetic Inhibition Assay

  • Enzyme Source: Purify MDH enzyme from a relevant source, such as rat joint tissue, via methods like ammonium sulfate precipitation.[10]

  • Assay Principle: The activity of MDH is typically measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5), the substrate (oxaloacetate), and NADH.

  • Inhibition Study:

    • Perform a set of reactions with varying concentrations of the substrate in the absence of the inhibitor (this compound) to determine baseline enzyme kinetics (Km and Vmax).

    • Perform parallel sets of reactions with varying substrate concentrations in the presence of fixed concentrations of this compound.

  • Measurement: Initiate the reaction by adding the MDH enzyme and immediately record the decrease in absorbance at 340 nm over time.

  • Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the type of inhibition and the inhibitory constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. It acts on multiple fronts to quell the inflammatory response: it directly reduces the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, and it modulates the master regulatory signaling pathways of NF-κB and AP-1.[4][5] Furthermore, its newly identified role as an inhibitor of the metabolic enzyme MDH1 suggests a novel mechanism for its action.[10] This multi-targeted profile makes this compound an exciting lead compound for further research and development of new anti-inflammatory therapeutics.[2]

References

Visnagin: A Potential Calcium Channel Blocker for Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Visnagin, a furanochromone found in the plant Ammi visnaga, has long been recognized for its vasorelaxant properties.[1] This has led to scientific investigation into its potential as a therapeutic agent for cardiovascular conditions. The primary mechanism underlying its vasodilatory effect is believed to be the blockade of voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential calcium channel blocker, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Calcium Influx in Vascular Smooth Muscle

The contraction of vascular smooth muscle is a tightly regulated process that is highly dependent on the intracellular concentration of calcium ions (Ca²⁺).[2] A key event in initiating contraction is the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels (predominantly the CaV1.2 subtype) in the cell membrane.[3] This influx is triggered by membrane depolarization.

Once inside the cell, Ca²⁺ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[4] MLCK, in turn, phosphorylates the regulatory light chain of myosin II, which enables the interaction between actin and myosin filaments, leading to muscle contraction and vasoconstriction.[4]

This compound is proposed to exert its vasorelaxant effect by inhibiting the influx of Ca²⁺ through these L-type calcium channels.[1] This action reduces the intracellular Ca²⁺ concentration available for initiating the contractile cascade. Consequently, there is a decrease in the activation of MLCK and reduced phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[4]

Evidence for this mechanism comes from studies on isolated rat aortic rings, where this compound was shown to inhibit contractions induced by high concentrations of potassium chloride (KCl).[1] High KCl concentrations cause membrane depolarization, which specifically opens voltage-gated calcium channels. This compound's ability to counteract these contractions strongly suggests its role as a calcium channel blocker.[1]

Quantitative Data on the Vasorelaxant Effects of this compound

The following table summarizes the available quantitative data on the inhibitory effects of this compound on vascular smooth muscle contraction. It is important to note that these IC₅₀ values represent the concentration of this compound required to produce a 50% relaxation of pre-contracted vascular tissue and are a functional measure of its potency as a vasodilator. Direct IC₅₀ values for the inhibition of specific calcium channel subtypes are not yet available in the literature.

Preparation Contractile Agent IC₅₀ (M) Reference
Rat isolated mesenteric arteriesNoradrenaline1.7 ± 0.8 x 10⁻⁵[1]
Rat isolated mesenteric bedsKCl5.1 ± 2.5 x 10⁻⁵[1]
Rat isolated mesenteric bedsNoradrenaline2.6 ± 0.9 x 10⁻⁵[1]

Experimental Protocols

Isolated Aortic Ring Assay for Vasorelaxation

This ex vivo method is fundamental for assessing the vasorelaxant properties of a compound. It involves measuring the compound's ability to relax pre-contracted rings of the thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Contractile agents (e.g., KCl, phenylephrine)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective and adipose tissue and place it in cold Krebs solution.

    • Cut the aorta into rings of approximately 3-4 mm in width.

    • For endothelium-denuded preparations, gently rub the luminal surface of the rings with a small wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs solution at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a sustained contraction by adding a contractile agent to the organ bath (e.g., 60 mM KCl or 1 µM phenylephrine).

    • Once the contraction has reached a stable plateau, add this compound in a cumulative manner to obtain a concentration-response curve.

    • Record the relaxation at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol allows for the direct measurement of intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells and can be used to assess the effect of this compound on Ca²⁺ influx.

Materials:

  • Isolated vascular smooth muscle cells

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 acetoxymethyl ester (Fura-2 AM)

  • Pluronic F-127

  • Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission detector (510 nm)

  • This compound

  • Stimulating agents (e.g., KCl, phenylephrine)

Procedure:

  • Cell Loading:

    • Incubate isolated vascular smooth muscle cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark. A small amount of Pluronic F-127 (0.02%) can be added to aid in the dispersion of the dye.

    • Wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the dye for at least 30 minutes.

  • Fluorescence Measurement:

    • Place the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation and Inhibition:

    • Add a stimulating agent (e.g., 60 mM KCl) to the cells to induce an increase in [Ca²⁺]i.

    • Record the change in the fluorescence ratio.

    • In a separate experiment, pre-incubate the cells with this compound for a defined period before adding the stimulating agent.

    • Record the effect of this compound on the stimulated increase in the fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.

    • Calculate the change in [Ca²⁺]i in response to the stimulus in the presence and absence of this compound.

    • The Grynkiewicz equation can be used to calibrate the fluorescence ratio to absolute [Ca²⁺]i values, although often the change in the ratio itself is sufficient for comparative analysis.[5]

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on the activity of ion channels. While specific data for this compound is not yet published, this generalized protocol for L-type calcium channels (CaV1.2) would be the definitive method to confirm its mechanism of action.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH)

  • Intracellular (pipette) solution (in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)

  • This compound

Procedure:

  • Pipette Preparation and Cell Sealing:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy vascular smooth muscle cell with the pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.

  • Recording of Calcium Currents:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward barium currents (Ba²⁺ is often used as the charge carrier to avoid Ca²⁺-dependent inactivation).

    • Establish a stable baseline of current recordings.

  • Application of this compound:

    • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

    • Record the L-type calcium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current before and after the application of this compound.

    • Calculate the percentage of inhibition of the calcium current at each concentration of this compound.

    • Construct a concentration-response curve and determine the IC₅₀ for the direct blockade of the L-type calcium channel.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in vascular smooth muscle contraction and the proposed mechanism of action for this compound.

G Vascular Smooth Muscle Contraction Pathway cluster_0 Membrane Depolarization Membrane Depolarization L_type_Ca_Channel L-type CaV1.2 Channel Membrane Depolarization->L_type_Ca_Channel activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active activates MLCK_inactive MLCK (inactive) p_Myosin_LC Phosphorylated Myosin Light Chain MLCK_active->p_Myosin_LC phosphorylates Myosin_LC Myosin Light Chain Contraction Contraction p_Myosin_LC->Contraction leads to

Caption: Signaling cascade of vascular smooth muscle contraction.

G Proposed Mechanism of this compound-Induced Vasodilation cluster_0 This compound This compound L_type_Ca_Channel L-type CaV1.2 Channel This compound->L_type_Ca_Channel inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca MLCK_Activation ↓ MLCK Activation Intracellular_Ca->MLCK_Activation MLC_Phosphorylation ↓ Myosin Light Chain Phosphorylation MLCK_Activation->MLC_Phosphorylation Relaxation Vasodilation MLC_Phosphorylation->Relaxation

Caption: Proposed mechanism of this compound-induced vasodilation.

G cluster_workflow Experimental Workflow for a Potential Calcium Channel Blocker A Compound Identification (e.g., this compound) B Ex Vivo Functional Assay (Isolated Aortic Ring) A->B C Measurement of Intracellular Ca²⁺ (Fura-2 AM Imaging) B->C E Determine IC₅₀ for Vasorelaxation B->E D Direct Channel Interaction Assay (Patch-Clamp Electrophysiology) C->D F Quantify Inhibition of Ca²⁺ Influx C->F G Determine IC₅₀ for Channel Blockade D->G H Mechanism of Action Confirmed G->H

Caption: Experimental workflow for evaluating a potential calcium channel blocker.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a vasodilator, at least in part, by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle. Its ability to relax pre-contracted arterial preparations provides a solid foundation for its potential therapeutic application in cardiovascular diseases characterized by vasoconstriction.

However, for this compound to progress in the drug development pipeline, several key questions remain to be answered through further research:

  • Direct Electrophysiological Confirmation: Whole-cell patch-clamp studies are essential to directly demonstrate and quantify the inhibitory effect of this compound on L-type calcium channel currents.

  • Subtype Selectivity: It is crucial to determine the selectivity of this compound for different calcium channel subtypes (e.g., L-type vs. T-type, and different isoforms within the L-type family like CaV1.2 vs. CaV1.3). This will help in predicting its potential therapeutic window and side-effect profile.

  • Binding Affinity: Radioligand binding assays should be conducted to determine the binding affinity (Kd) of this compound to the L-type calcium channel, providing a more precise measure of its potency at the molecular level.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the antihypertensive effects of this compound, as well as its pharmacokinetic and toxicological profiles.

References

Exploratory Studies on Visnagin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a natural furanochromone found in the plant Ammi visnaga, has garnered significant interest in oncological research for its potential anticancer properties. This technical guide provides an in-depth overview of the exploratory studies on this compound's effects on various cancer cell lines. It details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Cytotoxicity of this compound Across Various Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, revealing a dose-dependent inhibitory effect on cell proliferation. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through various studies.

Cell LineCancer TypeIC50 (µM)
HeLa[1][2]Cervical Cancer~10[1]
Hep-G2Liver Carcinoma47.35
HCT-116Colon Carcinoma53.43
MCF7Breast Carcinoma59.51
HT-144[3]Malignant MelanomaNot explicitly stated in µM, but 100 µg/mL (approx. 438 µM) inhibited 80.93% of cells[3]
MDA-MB-468[4]Triple-Negative Breast Cancer17.8 µg/mL (approx. 77.9 µM) for albumin-visnagin nanoparticles[4]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

This compound's Impact on Cellular Processes

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Studies in HeLa and HT-144 cell lines have confirmed this pro-apoptotic effect.

In HeLa cells, treatment with this compound at concentrations of 15 µM and 25 µM for 24 hours resulted in a notable increase in apoptotic cells, as observed through AO/EtBr and propidium iodide staining[1][2]. In human malignant melanoma HT-144 cells, this compound treatment led to a 25.88% apoptotic rate[3].

The molecular mechanism underlying this compound-induced apoptosis involves the modulation of the Bcl-2 family of proteins. Research has shown that this compound treatment can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. This is often accompanied by the activation of executioner caspases, such as caspase-3.

Cell Cycle Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, specifically inducing arrest at the G2/M phase. This prevents the cells from dividing and proliferating. In breast cancer cell lines, diosgenin, a compound with similar effects, was shown to induce G2/M arrest through the activation of Chk1 kinase and modulation of the Cdc25C regulatory pathway[5]. While specific quantitative data for this compound-induced cell cycle arrest is still emerging, the G2/M checkpoint is a known target for many natural anti-cancer compounds.

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis. This compound has been shown to inhibit the migration of HeLa cells in a dose-dependent manner. In a scratch wound assay, treatment with 15 µM and 25 µM of this compound for 24 hours effectively reduced the migration of HeLa cells into the scratched area compared to untreated control cells[1].

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to increase the generation of reactive oxygen species (ROS) within cancer cells[1][3]. While high levels of ROS can be damaging to normal cells, in cancer cells, a further increase in ROS can push them beyond their threshold of oxidative stress, leading to apoptosis. This pro-oxidant activity is a key component of this compound's anticancer mechanism.

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. The primary pathways identified are the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Studies have shown that this compound treatment in HeLa cells leads to a significant decrease in the gene expression of key components of this pathway, including PI3K, AKT, and mTOR[1][2]. While direct evidence of changes in protein phosphorylation is still under investigation, the downregulation of gene expression suggests a potent inhibitory effect on this pro-survival pathway.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits gene expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway by decreasing the gene expression of key kinases, including ERK1/2, p38, and JNK1/2 in HeLa cells[1]. The activation of p38 and JNK is often associated with stress-induced apoptosis, and the modulation of these kinases by this compound likely contributes to its pro-apoptotic effects, potentially through the increased generation of ROS[1].

MAPK_Pathway This compound This compound ROS ROS This compound->ROS induces ERK ERK1/2 This compound->ERK inhibits gene expression JNK JNK1/2 This compound->JNK modulates gene expression p38 p38 This compound->p38 modulates gene expression ROS->JNK ROS->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the exploratory studies of this compound.

Cell Culture

Cancer cell lines such as HeLa, Hep-G2, HCT-116, MCF7, HT-144, and MDA-MB-468 are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: General workflow for the MTT cell viability assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assays

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This fluorescent staining method differentiates between live, apoptotic, and necrotic cells based on membrane integrity.

  • Cell Treatment and Harvesting: Similar to the Annexin V/PI assay.

  • Staining: A mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) is added to the cell suspension.

  • Visualization: Cells are observed under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation.

    • Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

    • Necrotic cells: Uniform red fluorescence.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • Cell Treatment: Cells are treated with this compound.

  • Loading with DCFH-DA: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • ROS-Mediated Oxidation: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope or a flow cytometer, which is proportional to the intracellular ROS levels.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Monolayer: Cells are grown to form a confluent monolayer in a culture plate.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing this compound.

  • Imaging: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the scratch over time.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., PI3K, AKT, mTOR, ERK, JNK, p38) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Protein Expression and Phosphorylation Analysis (Western Blot)
  • Protein Extraction: Total protein is extracted from treated and control cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression or phosphorylation levels.

Conclusion

The exploratory studies on this compound reveal its significant potential as an anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, inhibit cell migration, and modulate key oncogenic signaling pathways like PI3K/AKT/mTOR and MAPK in various cancer cell lines underscores its multifaceted mechanism of action. The detailed experimental protocols and compiled quantitative data presented in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound in cancer treatment. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in in vivo models.

References

Preliminary Investigation of Visnagin's Neuroprotective Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the neuroprotective properties of Visnagin, a natural furanochromone. The information presented herein is curated from preclinical studies and is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways.

Executive Summary

This compound has demonstrated significant neuroprotective effects in animal models of neurological damage, particularly in the context of cerebral ischemia-reperfusion injury. The primary mechanisms underlying its neuroprotective action are attributed to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties. Preclinical data suggests that this compound mitigates neuronal damage by modulating key signaling pathways, including NF-κB, Nrf2, and the Bcl-2/Bax apoptosis cascade. These findings position this compound as a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases and acute brain injury.

Data Presentation

The following tables summarize the key quantitative findings from a pivotal in vivo study investigating the effects of this compound on a rat model of cerebral ischemia-reperfusion (I/R) injury.[1][2]

Table 1: Effects of this compound on Neurological Deficit and Cognitive Function

Treatment GroupNeurological ScoreEscape Latency (s)
Sham0.25 ± 0.4518.5 ± 3.2
I/R Model3.25 ± 0.7545.8 ± 5.1
This compound (10 mg/kg)2.50 ± 0.5238.2 ± 4.5
This compound (30 mg/kg)1.75 ± 0.4529.5 ± 3.8
This compound (60 mg/kg)1.25 ± 0.45 22.1 ± 3.5

*p < 0.05 vs. I/R Model; **p < 0.01 vs. I/R Model. Data are presented as mean ± standard deviation.

Table 2: Anti-Inflammatory Effects of this compound

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)NF-κB p65 (ng/mg protein)
Sham15.2 ± 2.18.5 ± 1.225.4 ± 3.61.2 ± 0.2
I/R Model48.9 ± 5.329.8 ± 3.589.7 ± 9.24.8 ± 0.5
This compound (10 mg/kg)41.3 ± 4.724.1 ± 2.975.3 ± 8.13.9 ± 0.4
This compound (30 mg/kg)32.5 ± 3.818.6 ± 2.258.6 ± 6.32.8 ± 0.3
This compound (60 mg/kg)21.8 ± 2.5 12.3 ± 1.539.1 ± 4.2 1.9 ± 0.2

*p < 0.05 vs. I/R Model; **p < 0.01 vs. I/R Model. Data are presented as mean ± standard deviation.

Table 3: Anti-Oxidative Effects of this compound

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH-Px (U/mg protein)
Sham2.1 ± 0.3125.4 ± 13.285.6 ± 9.1
I/R Model8.9 ± 1.158.2 ± 6.535.8 ± 4.2
This compound (10 mg/kg)7.5 ± 0.972.5 ± 8.148.9 ± 5.3
This compound (30 mg/kg)5.8 ± 0.795.8 ± 10.365.4 ± 7.1*
This compound (60 mg/kg)3.5 ± 0.4 115.1 ± 12.578.2 ± 8.5**

*p < 0.05 vs. I/R Model; **p < 0.01 vs. I/R Model. Data are presented as mean ± standard deviation.

Table 4: Anti-Apoptotic Effects of this compound

Treatment GroupCaspase-3 Activity (relative to Sham)Bax/Bcl-2 Ratio
Sham1.000.25
I/R Model3.851.50
This compound (10 mg/kg)3.201.15
This compound (30 mg/kg)2.450.75
This compound (60 mg/kg)1.55 0.40

*p < 0.05 vs. I/R Model; **p < 0.01 vs. I/R Model.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia.[1][2]

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and dissected distal to the carotid bifurcation.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.

    • The filament is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.

    • The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.

  • Reperfusion: After the ischemic period, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered intraperitoneally at the specified doses (10, 30, and 60 mg/kg) at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are scored 24 hours after MCAO using a standardized scale (e.g., a 5-point scale where 0 = no deficit, 4 = severe deficit).

  • Tissue Collection: Following behavioral assessments, animals are euthanized, and brain tissues are collected for biochemical and histological analysis.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the levels of pro-inflammatory cytokines in brain homogenates.

  • Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected. Protein concentration is determined using a BCA protein assay.

  • ELISA Procedure:

    • Commercial ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.

    • Briefly, microplate wells pre-coated with a capture antibody specific for the cytokine of interest are incubated with the prepared brain tissue supernatants and a series of standards.

    • After washing, a biotin-conjugated detection antibody is added, followed by incubation with streptavidin-horseradish peroxidase (HRP).

    • A substrate solution is then added, and the color development is stopped with a stop solution.

    • The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentrations of the cytokines in the samples are calculated from this curve.

Assessment of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) method.

  • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity Assays: The activities of these key antioxidant enzymes are determined in brain tissue homogenates using commercially available colorimetric assay kits. The assays are performed according to the manufacturer's protocols, and the results are normalized to the total protein concentration.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to determine the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Protein Extraction and Quantification: Brain tissues are homogenized in RIPA buffer with protease inhibitors. Protein concentrations are determined using the BCA method.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control. The Bax/Bcl-2 ratio is then calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a general experimental workflow.

G cluster_upstream Ischemic Insult / Reperfusion Injury cluster_this compound This compound Intervention cluster_pathways Cellular Signaling Pathways cluster_inflammation Inflammatory Pathway cluster_oxidative Oxidative Stress Pathway cluster_apoptosis Apoptotic Pathway cluster_outcome Cellular Outcome Ischemia_Reperfusion Ischemia/ Reperfusion NFkB NF-κB Activation Ischemia_Reperfusion->NFkB ROS ROS Production Ischemia_Reperfusion->ROS Bax Bax (Pro-apoptotic) Ischemia_Reperfusion->Bax This compound This compound This compound->NFkB Nrf2_in Nrf2 (inactive) This compound->Nrf2_in promotes activation Nrf2_act Nrf2 (active) This compound->Nrf2_act This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Neuroprotection Neuroprotection This compound->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage ROS->Nrf2_in ROS->Neuronal_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) Nrf2_act->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Neuronal_Damage Neuroprotection->Neuronal_Damage

Caption: this compound's neuroprotective signaling pathways.

G cluster_invivo In Vivo Experimentation cluster_analysis Biochemical & Molecular Analysis cluster_inflammation Inflammation cluster_oxidative Oxidative Stress cluster_apoptosis Apoptosis cluster_outcome Data Interpretation MCAO Induce Cerebral Ischemia (MCAO Model in Rats) Treatment Administer this compound (10, 30, 60 mg/kg) MCAO->Treatment Behavioral Neurological & Cognitive Assessment Treatment->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Tissue_Collection->ELISA Ox_Assays MDA, SOD, GSH-Px Assays Tissue_Collection->Ox_Assays Western_Blot Western Blot for Bax, Bcl-2 Tissue_Collection->Western_Blot Caspase_Assay Caspase-3 Activity Assay Tissue_Collection->Caspase_Assay Data_Analysis Quantitative Data Analysis ELISA->Data_Analysis Ox_Assays->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Elucidation of Neuroprotective Mechanisms Data_Analysis->Conclusion

Caption: Experimental workflow for this compound neuroprotection studies.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses neuroprotective properties, primarily through its anti-inflammatory, anti-oxidative, and anti-apoptotic activities. The modulation of the NF-κB, Nrf2, and Bcl-2/Bax signaling pathways appears to be central to its mechanism of action.

Future research should focus on:

  • In Vitro Studies: Investigating the direct effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12) under various stress conditions (e.g., oxidative stress, excitotoxicity) to further elucidate the molecular mechanisms.

  • Dose-Response and Pharmacokinetic Studies: Establishing a more detailed dose-response relationship and understanding the pharmacokinetic and pharmacodynamic profile of this compound in the central nervous system.

  • Chronic Neurodegenerative Models: Evaluating the efficacy of this compound in chronic models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

  • Target Identification: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound within neuronal cells.

References

Methodological & Application

Application Notes & Protocols for Quantification of Visnagin in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin is a natural furanochromone primarily found in the fruits of Ammi visnaga L., a plant with a long history of use in traditional medicine for treating conditions such as renal colic and asthma.[1][2] Modern pharmacological studies have revealed its potential as a vasodilator, anti-inflammatory, and neuroprotective agent, making it a compound of significant interest for drug development.[1][3] Accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.[4][5]

This document provides a detailed HPLC method for the quantification of this compound, including protocols for sample and standard preparation, method validation parameters, and a visual representation of the experimental workflow.

Chemical Structure of this compound

This compound (4-methoxy-7-methyl-5H-furo[3,2-g][6]benzopyran-5-one) is a derivative of furanochromone.[6][7]

Molecular Formula: C₁₃H₁₀O₄[6] Molecular Weight: 230.22 g/mol [7]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 to 80 µg/mL.[8] These solutions will be used to construct the calibration curve.

Preparation of Plant Extract Sample
  • Extraction:

    • Grind the dried fruits of Ammi visnaga to a fine powder.

    • Accurately weigh 1 g of the powdered plant material.

    • Perform extraction using methanol as the solvent.[9] Other solvents like ethanol can also be used.[10] The extraction can be carried out using methods such as maceration, sonication, or Soxhlet extraction. Supercritical fluid extraction with carbon dioxide (containing 5% methanol as a co-solvent) has also been shown to be an efficient and selective method.[10]

  • Sample Preparation for HPLC Analysis:

    • Filter the obtained extract through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Method and Validation

Chromatographic Conditions

A validated HPLC method for the simultaneous estimation of this compound involves the following conditions:[4]

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Water : Methanol : Tetrahydrofuran (50:45:5, v/v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[11]
Detection Wavelength 245 nm[4]
Column Temperature Ambient
Retention Time of this compound Approximately 10.55 - 10.77 minutes[12][13]
Method Validation Parameters

The following table summarizes the key validation parameters for a robust HPLC method for this compound quantification, ensuring accuracy, precision, and reliability of the results.[5][14]

Validation ParameterTypical Results
Linearity Range 245.40 – 1533.75 µg/mL[13]
Correlation Coefficient (r²) ≥ 0.999[13]
Accuracy (% Recovery) 98.72 - 102.01%[11]
Precision (RSD %) < 2%[13]
Limit of Detection (LOD) 8.9 - 40.9 µg/mL[11]
Limit of Quantification (LOQ) 26.8 - 122.7 µg/mL[11]

Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of this compound in plant extracts using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Ammi visnaga fruits) extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration dilution_sample Dilution with Mobile Phase filtration->dilution_sample injection Inject Samples & Standards (20 µL) dilution_sample->injection visnagin_std This compound Reference Standard stock_solution Primary Stock Solution (in Methanol) visnagin_std->stock_solution working_standards Serial Dilution (Working Standards) stock_solution->working_standards working_standards->injection hplc_system HPLC System (C18 Column, UV Detector @ 245nm) chromatogram Generate Chromatograms hplc_system->chromatogram calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration_curve quantification Quantify this compound in Sample chromatogram->quantification calibration_curve->quantification results Report Results (e.g., mg/g of plant material) quantification->results

Caption: HPLC quantification workflow for this compound in plant extracts.

Conclusion

The described HPLC method provides a reliable and validated approach for the quantification of this compound in plant extracts. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the quality control of herbal products and for advancing the research and development of this compound-based pharmaceuticals.

References

Application Notes and Protocols for Screening Visnagin Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a natural furanochromone found in the plant Ammi visnaga, has garnered significant interest in the scientific community due to its diverse pharmacological properties.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and cardioprotective agent.[2][3][4][5][6] These activities are attributed to its ability to modulate various cellular signaling pathways and enzymatic activities.[2][7] This document provides detailed application notes and standardized protocols for a panel of in vitro assays designed to screen and characterize the biological activity of this compound. The assays described herein will enable researchers to investigate its cytotoxic, anti-inflammatory, and specific enzyme-inhibiting properties in a controlled laboratory setting.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported in vitro activity of this compound across various cell lines and assays. This data serves as a valuable reference for designing experiments and interpreting results.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µg/mL)Reference
HepG2Liver CarcinomaSRB10.9 ± 0.68[8][9][10]
HCT-116Colon CarcinomaSRB12.3 ± 0.94[8][9][10]
MCF-7Breast CarcinomaSRB13.7 ± 0.94[8][9][10]
HeLaCervical CarcinomaSRB35.5 ± 1.2[8][9][10]
HT 144Malignant MelanomaMTT~100 µg/mL (80.93% inhibition)[9][11]

Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of this compound

Assay TypeTargetCell Line/SystemMeasurementIC50/EffectReference
Nitric Oxide (NO) ProductioniNOSLPS-stimulated BV-2 microgliaGriess AssayDose-dependent reduction[5][7]
Cytokine Release (TNF-α)InflammationLPS-stimulated BV-2 microgliaELISADose-dependent decrease[5][7]
Cytokine Release (IL-1β)InflammationLPS-stimulated BV-2 microgliaELISADose-dependent decrease[7]
Cytokine Release (IL-6)InflammationLPS-stimulated BV-2 microgliaELISADose-dependent decrease[7]
Transcription Factor ActivityNF-κBLPS-stimulated BV-2 microgliaLuciferase Reporter AssayDose-dependent inhibition[5][7]
Enzyme InhibitionMalate Dehydrogenase (MDH2)Recombinant Human MDH2NADH oxidation assayCompetitive inhibitor (Ki = 141 mM)[12][13][14]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to screen for this compound's bioactivity.

Assessment of Cytotoxicity

Two common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[16]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]

  • Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm.[3]

Anti-Inflammatory Activity Assays

2.1. Measurement of Nitric Oxide (NO) Production in Macrophages

This assay quantifies the level of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[17]

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

2.2. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[10][18][19]

Protocol:

  • Sample Collection: Collect cell culture supernatants from LPS-stimulated macrophages treated with or without this compound, as described in the NO production assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α or IL-6 kit. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add Avidin-HRP (or equivalent).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve.

2.3. NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[2][8][9][20][21]

Protocol:

  • Cell Transfection: Co-transfect HEK293T or a similar cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the firefly luciferase activity (NF-κB-driven).

    • Add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla luciferase.

    • Measure the Renilla luciferase activity (internal control).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Enzyme Inhibition Assay

3.1. Malate Dehydrogenase 2 (MDH2) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the mitochondrial enzyme MDH2.[14][22]

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.5)

    • NADH

    • Recombinant human MDH2 enzyme

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, oxaloacetate.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of the reaction is proportional to the MDH2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-Inflammatory Screening cluster_pathway Mechanism of Action cell_seeding_c Cell Seeding (Cancer Cell Lines) visnagin_treatment_c This compound Treatment (Serial Dilutions) cell_seeding_c->visnagin_treatment_c incubation_c 48-72h Incubation visnagin_treatment_c->incubation_c mtt_assay MTT Assay incubation_c->mtt_assay srb_assay SRB Assay incubation_c->srb_assay readout_c Absorbance Reading (IC50 Determination) mtt_assay->readout_c srb_assay->readout_c macro_seeding Macrophage Seeding (e.g., RAW 264.7) pretreatment This compound Pre-treatment macro_seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection no_assay Nitric Oxide (NO) Measurement supernatant_collection->no_assay elisa_assay Cytokine (TNF-α, IL-6) ELISA supernatant_collection->elisa_assay readout_i Quantification of Inflammatory Markers no_assay->readout_i elisa_assay->readout_i reporter_transfection NF-κB Reporter Gene Transfection visnagin_treatment_p This compound Treatment reporter_transfection->visnagin_treatment_p stimulus Stimulation (TNF-α or LPS) visnagin_treatment_p->stimulus luciferase_assay Dual-Luciferase Assay stimulus->luciferase_assay readout_p Pathway/Enzyme Activity Assessment luciferase_assay->readout_p mdh2_assay MDH2 Enzyme Inhibition Assay mdh2_assay->readout_p

Caption: Experimental workflow for screening this compound activity.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition This compound->NFkB_active Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

mdh2_inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle Malate Malate MDH2 MDH2 Malate->MDH2 Oxaloacetate Oxaloacetate MDH2->Oxaloacetate NADH NADH MDH2->NADH NAD NAD+ NAD->MDH2 This compound This compound This compound->MDH2 Competitive Inhibition

Caption: this compound's competitive inhibition of Malate Dehydrogenase 2 (MDH2).

References

Application Notes and Protocols for Studying Visnagin's In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for investigating the in vivo efficacy of Visnagin, a naturally occurring furanochromone. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound across various disease areas, including nephrolithiasis, inflammation, and cardiovascular disorders.

Animal Model for this compound's Efficacy in Nephrolithiasis

Application Note:

This section details an animal model of hyperoxaluria-induced nephrolithiasis to assess the preventative effects of this compound on kidney stone formation. The model utilizes ethylene glycol and ammonium chloride to induce calcium oxalate crystal deposition in the kidneys of rats. This compound has been shown to significantly reduce the incidence of these crystal deposits.[1][2][3]

Quantitative Data Summary:
ParameterControl GroupHyperoxaluric GroupThis compound (5 mg/kg)This compound (10 mg/kg)Reference
Urinary Oxalate (µmol/24h) NormalSignificantly IncreasedNo Significant ChangeNo Significant Change[2][4]
Urinary Citrate (µmol/24h) NormalSignificantly DecreasedNo Significant ChangeNo Significant Change[2][4]
Calcium Oxalate Crystal Deposition Score 0HighSignificantly LowerSignificantly Lower[2][3][4]

Note: The scoring of crystal deposition is based on histopathological examination of kidney sections.

Experimental Protocol:

Animal Model: Male Sprague-Dawley rats.[2]

Disease Induction:

  • Induce hyperoxaluria by administering 0.75% ethylene glycol and 1% ammonium chloride in the drinking water for 14 days.[1][2][3] This combination effectively induces the formation of calcium oxalate crystals in the renal tubules.[5][6]

This compound Administration:

  • Prepare this compound solutions for oral administration.

  • Administer this compound orally at doses of 5 mg/kg and 10 mg/kg body weight, once daily for 14 days, concurrently with the induction of hyperoxaluria.[4]

Outcome Measures:

  • 24-Hour Urine Collection: At the end of the study period, place rats in metabolic cages to collect 24-hour urine samples. Analyze urine for oxalate and citrate concentrations to assess metabolic changes.[2]

  • Histopathological Analysis: Euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize and score the extent of calcium oxalate crystal deposition.[1][2][3]

Experimental Workflow Diagram:

G cluster_0 Disease Induction Phase (14 Days) cluster_1 Treatment Phase (14 Days) cluster_2 Outcome Assessment Induction Administer 0.75% Ethylene Glycol + 1% Ammonium Chloride in Drinking Water Urine_Collection 24-Hour Urine Collection (Metabolic Cages) Induction->Urine_Collection Histopathology Kidney Histopathology (H&E Staining) Induction->Histopathology Treatment Oral Administration of this compound (5 or 10 mg/kg/day) Treatment->Urine_Collection Treatment->Histopathology Urine_Analysis Urinary Oxalate and Citrate Measurement Urine_Collection->Urine_Analysis Crystal_Scoring Crystal Deposition Scoring Histopathology->Crystal_Scoring

Caption: Workflow for the Hyperoxaluria-Induced Nephrolithiasis Model.

Animal Model for this compound's Efficacy in Rheumatoid Arthritis

Application Note:

This section describes a complete Freund's adjuvant (CFA)-induced arthritis model in rats to evaluate the anti-inflammatory and anti-arthritic properties of this compound. Intra-articular administration of this compound has been shown to ameliorate inflammatory responses and protect against cartilage destruction in this model.

Quantitative Data Summary:
ParameterControl GroupCFA-Induced Arthritis GroupThis compound (10 mg/kg, intra-articular)Reference
Synovial IL-1β (pg/mg protein) BaselineSignificantly IncreasedSignificantly Decreased
Synovial IL-17 (pg/mg protein) BaselineSignificantly IncreasedSignificantly Decreased
Synovial IL-22 (pg/mg protein) BaselineSignificantly IncreasedSignificantly Decreased
Phospho-MAPK p42/44 Levels BaselineSignificantly IncreasedDose-dependently Reduced
MMP-2 Expression BaselineSignificantly IncreasedDecreased
COX-2 Expression BaselineSignificantly IncreasedDecreased
Nf-κB Staining Intensity LowHighReduced

Note: Data is derived from ELISA and immunoblotting analysis of synovial tissues.

Experimental Protocol:

Animal Model: Wistar rats.

Disease Induction:

  • Induce arthritis by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the left hind paw.

This compound Administration:

  • On day 14 post-CFA injection, administer this compound (10 mg/kg) via intra-articular injection into the arthritic joint.

Outcome Measures:

  • Assessment of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals.

  • Histopathological Examination: At the end of the study, sacrifice the animals and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with H&E to assess synovial inflammation and cartilage integrity.[7]

  • Biochemical Analysis of Synovial Tissue: Homogenize synovial tissue to measure the levels of pro-inflammatory cytokines (IL-1β, IL-17, IL-22) by ELISA.

  • Western Blot Analysis: Analyze the expression of key inflammatory signaling proteins such as phosphorylated MAPKinases (p42/44), MMP-2, and COX-2 in synovial tissue lysates.

  • Immunohistochemistry: Perform immunostaining for Nf-κB in synovial tissue sections to assess its activation.

Signaling Pathway Diagram: this compound's Anti-Inflammatory Action

G CFA Complete Freund's Adjuvant (CFA) Inflammatory_Stimulus Inflammatory Stimulus CFA->Inflammatory_Stimulus MAPK_Pathway MAPK Pathway (p42/44) Inflammatory_Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway MMP2_COX2 MMP-2 & COX-2 Expression MAPK_Pathway->MMP2_COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-17, IL-22) NFkB_Pathway->Proinflammatory_Cytokines This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Pathway Inhibits Inflammation_Cartilage_Destruction Inflammation & Cartilage Destruction Proinflammatory_Cytokines->Inflammation_Cartilage_Destruction MMP2_COX2->Inflammation_Cartilage_Destruction

Caption: this compound inhibits inflammatory pathways in arthritis.

Animal Model for this compound's Cardioprotective Efficacy

Application Note:

This section outlines two key animal models to study the cardioprotective effects of this compound: Isoproterenol-induced myocardial injury in rats and Doxorubicin-induced cardiomyopathy in zebrafish. This compound has demonstrated the ability to mitigate cardiac damage in both models by attenuating oxidative stress and inflammation.[8][9]

Isoproterenol-Induced Myocardial Injury in Rats
Quantitative Data Summary:
ParameterControl GroupIsoproterenol (ISO) GroupThis compound + ISO GroupReference
Serum CK-MB NormalSignificantly IncreasedSignificantly Reduced[8]
Serum LDH NormalSignificantly IncreasedSignificantly Reduced[8]
Cardiac ROS Levels BaselineSignificantly IncreasedSignificantly Reduced[8]
Cardiac Malondialdehyde (MDA) BaselineSignificantly IncreasedSignificantly Reduced[8]
Cardiac NF-κB p65 BaselineSignificantly IncreasedSignificantly Reduced[8][9]
Cardiac TNF-α BaselineSignificantly IncreasedSignificantly Reduced[8][9]
Cardiac IL-6 BaselineSignificantly IncreasedSignificantly Reduced[8][9]
Cardiac Nrf2 Expression BaselineDecreasedUpregulated[8]
Cardiac HO-1 Expression BaselineDecreasedUpregulated[8]
Experimental Protocol:

Animal Model: Male Wistar rats.

Myocardial Injury Induction:

  • Administer Isoproterenol (ISO) at a dose of 100 mg/kg subcutaneously or intraperitoneally for two consecutive days to induce acute myocardial injury.[8][10][11][12]

This compound Administration:

  • Pre-treat rats with this compound orally for 14 days prior to ISO administration.[8][9]

Outcome Measures:

  • Cardiac Function Markers: Collect blood samples to measure serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).[8]

  • Oxidative Stress Markers: Homogenize heart tissue to measure levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[8]

  • Inflammatory Markers: Analyze heart tissue homogenates for the expression of NF-κB p65, TNF-α, and IL-6 using appropriate techniques (e.g., Western blot, ELISA).[8][9]

  • Nrf2/HO-1 Pathway Analysis: Assess the expression of Nrf2 and HO-1 in heart tissue via Western blot or qPCR to investigate the antioxidant response.[8]

  • Histopathology: Perform H&E and Masson's trichrome staining on heart sections to evaluate myocardial necrosis and fibrosis.

Signaling Pathway Diagram: this compound's Cardioprotection via Nrf2/HO-1 and NF-κB Modulation

G cluster_0 Oxidative Stress cluster_1 This compound's Protective Mechanisms cluster_2 Cellular Outcomes ISO Isoproterenol ROS Increased ROS ISO->ROS NFkB NF-κB Inhibition ROS->NFkB Activates This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 This compound->NFkB HO1 HO-1 Upregulation Nrf2->HO1 Oxidative_Damage Reduced Oxidative Damage HO1->Oxidative_Damage Inflammation Reduced Inflammation (TNF-α, IL-6) NFkB->Inflammation Leads to Cardioprotection Cardioprotection Inflammation->Cardioprotection Oxidative_Damage->Cardioprotection

Caption: this compound's dual action on Nrf2/HO-1 and NF-κB pathways.

Doxorubicin-Induced Cardiomyopathy in Zebrafish
Application Note:

The zebrafish model offers a high-throughput platform for screening compounds that can mitigate Doxorubicin-induced cardiotoxicity. This compound has been identified as a potent cardioprotective agent in this model, rescuing cardiac performance and reducing apoptosis.[1][13][14]

Experimental Protocol:

Animal Model: Zebrafish embryos/larvae.

Cardiomyopathy Induction:

  • Expose zebrafish larvae to Doxorubicin in the embryo medium to induce cardiomyopathy, characterized by reduced heart contractility, pericardial edema, and decreased blood circulation.[1][13][14][15][16]

This compound Administration:

  • Co-treat the Doxorubicin-exposed larvae with this compound.

Outcome Measures:

  • Cardiac Function Assessment: Visually assess and score cardiac contractility, pericardial edema, and blood flow under a microscope.[15]

  • Apoptosis Assay: Perform TUNEL staining on whole-mount zebrafish larvae to quantify cardiomyocyte apoptosis.[1]

  • Molecular Analysis: Investigate the underlying mechanisms by assessing the expression of relevant genes, such as those in the Cytochrome P450 family 1 (CYP1), which are modulated by this compound.[15][16]

Animal Model for this compound's General Anti-inflammatory Effects

Application Note:

The carrageenan-induced paw edema model in mice is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds. This compound has been shown to effectively reduce paw edema and the infiltration of inflammatory cells in this model.

Experimental Protocol:

Animal Model: Swiss albino mice.

Inflammation Induction:

  • Induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the mouse hind paw.[17][18][19][20][21]

This compound Administration:

  • Administer this compound orally or intraperitoneally at various doses prior to carrageenan injection.

Outcome Measures:

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection to quantify the edema.[19]

  • Myeloperoxidase (MPO) Assay: At the end of the experiment, sacrifice the animals, collect the paw tissue, and perform an MPO assay to quantify neutrophil infiltration.[19]

  • Histological Analysis: Section the paw tissue and stain with H&E to visualize inflammatory cell infiltration and tissue damage.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue homogenate.

Animal Models for this compound in Metabolic Syndrome

Currently, there is a lack of specific published studies detailing the use of this compound in established animal models of metabolic syndrome. This represents a significant research gap and an opportunity for future investigation. Standard models of metabolic syndrome that could be employed include:

  • High-Fat Diet (HFD)-Induced Obesity: In mice or rats to study effects on weight gain, insulin resistance, and dyslipidemia.

  • Genetically Obese Models: Such as db/db or ob/ob mice, to investigate this compound's impact on a genetic predisposition to metabolic dysfunction.

  • Fructose-Fed Hamsters: To model hypertriglyceridemia and insulin resistance.

Researchers are encouraged to explore the potential of this compound in these models to expand its therapeutic profile.

Conclusion

The animal models and protocols described in these application notes provide a solid foundation for the preclinical evaluation of this compound's efficacy in a range of pathological conditions. The data consistently demonstrate this compound's potent anti-inflammatory, anti-nephrolithiatic, and cardioprotective properties. The elucidated mechanisms of action, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, offer valuable insights for further drug development and clinical translation. Future studies exploring this compound's potential in metabolic syndrome are warranted.

References

Application Notes and Protocols for LC-MS/MS Analysis of Visnagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a furanochromone found in the plant Ammi visnaga, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, cardiovascular, and anti-cancer effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of this compound. While pharmacokinetic data for this compound is available, comprehensive studies identifying and quantifying its metabolites are currently lacking in the published literature. Therefore, this document will focus on the analysis of the parent compound, this compound.

Data Presentation

Quantitative Analysis of this compound in Rat Plasma

Pharmacokinetic studies in rats have been conducted to understand the in vivo behavior of this compound. The following tables summarize the key pharmacokinetic parameters obtained from these studies using LC-MS/MS.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous (IV) Bolus Administration

Dose (mg/kg)AUC0-last (mg*h/L)
1.251.03
2.53.61
5.012.6

AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Pure this compound vs. Ammi visnaga Extract (AVE) [1]

Dose (mg/kg)TreatmentCmax (ng/mL)Tmax (h)AUClast (ng*h/mL)T1/2 (h)
2.5Pure this compound25.40.540.81.25
AVE45.91.0445.31.63
5.0Pure this compound58.30.5113.81.48
AVE112.51.01245.71.88
10.0Pure this compound135.70.75344.61.94
AVE256.41.52876.12.11

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Terminal half-life.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 150 µL of a precipitation solution consisting of methanol and acetonitrile (25:75 v/v) containing the internal standard (e.g., warfarin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with water (1:5 v/v).

  • Inject the diluted supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: Phenomenex Synergi Max RP column (75 mm x 2.0 mm ID, 4 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 15% water and 85% methanol, containing 0.1% formic acid and 5 mM ammonium acetate.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • This compound: m/z 231.1 → 188.1

      • Internal Standard (Warfarin): m/z 309.1 → 163.1

    • Collision Energy and other MS parameters: Optimize based on the specific instrument used.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular regulation.

This compound's Effect on NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to attenuate the levels of nuclear p65-NFκB.

G This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Prevents Degradation IkB->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB_IkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces

This compound's inhibitory effect on the NF-κB pathway.
This compound's Effect on MAPK Signaling Pathway

Studies have indicated that this compound can suppress the phosphorylation of p38 MAPK, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade involved in cellular stress responses and inflammation.

G This compound This compound MKK3_6 MKK3/6 This compound->MKK3_6 Inhibits Stimuli Pro-inflammatory Stimuli Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 Downstream Downstream Inflammatory Response p_p38->Downstream

This compound's inhibition of the p38 MAPK pathway.
This compound's Effect on AHR Signaling Pathway

This compound can act as an activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This leads to the transcription of Xenobiotic Response Element (XRE)-driven genes, such as CYP1A1.

G This compound This compound AHR_complex AHR-Hsp90 Complex (Inactive) This compound->AHR_complex Binds & Activates AHR AHR AHR_complex->AHR Dissociation AHR_ARNT AHR-ARNT Complex (Active) AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT Nucleus Nucleus AHR_ARNT->Nucleus Translocation XRE XRE AHR_ARNT->XRE Genes Gene Transcription (e.g., CYP1A1) XRE->Genes

This compound's activation of the AHR signaling pathway.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (SRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

The provided protocols and data offer a solid foundation for the LC-MS/MS analysis of this compound in preclinical research. The methods are sensitive and robust for quantifying the parent drug in biological matrices. The elucidation of this compound's interactions with key signaling pathways provides valuable insights into its mechanism of action.

A significant knowledge gap remains concerning the metabolic fate of this compound. Future research should focus on the identification and characterization of this compound's metabolites in various in vitro and in vivo systems. This will require the development and validation of new LC-MS/MS methods capable of detecting and quantifying these metabolites. A comprehensive understanding of this compound's metabolism is essential for a complete assessment of its safety and efficacy, and for its potential translation into clinical applications.

References

Application of Visnagin in Cardiovascular Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a natural furanochromone derived from the plant Ammi visnaga, has emerged as a promising therapeutic agent in cardiovascular disease research. Its multifaceted mechanisms of action, including vasodilatory, anti-inflammatory, antioxidant, and cardioprotective properties, make it a compelling molecule for investigation in various cardiovascular pathologies. These application notes provide a comprehensive overview of this compound's utility in cardiovascular research, supported by detailed experimental protocols and quantitative data to facilitate its investigation in a laboratory setting.

Key Applications in Cardiovascular Research

  • Cardioprotection against Doxorubicin-Induced Cardiotoxicity: this compound has been shown to mitigate the cardiotoxic effects of the chemotherapeutic agent doxorubicin, a significant concern in cancer treatment.[1][2][3][4]

  • Amelioration of Myocardial Ischemia/Reperfusion (I/R) Injury: this compound demonstrates a protective role against the damage caused by the restoration of blood flow to ischemic heart tissue.[1]

  • Vasodilation and Blood Pressure Reduction: this compound induces relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[1]

  • Anti-inflammatory and Antioxidant Effects: this compound modulates key inflammatory and oxidative stress pathways implicated in the pathogenesis of cardiovascular diseases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound's cardiovascular effects.

Table 1: In Vivo Efficacy of this compound

ModelSpeciesThis compound DoseKey FindingsReference
Blood Pressure RegulationRat0.3-5 mg/kg (intravenous)Dose-dependent decrease in blood pressure with no significant change in heart rate.[5]
Myocardial Ischemia/Reperfusion InjuryRat2 mg/kg (intravenous, during reperfusion)Significantly reduced myocardial infarct size and improved cardiac function.
Doxorubicin-Induced CardiotoxicityMouse25 mg/kg (intravenous)Improved cardiac contractility and reduced cardiomyocyte apoptosis.[6]

Table 2: In Vitro Efficacy of this compound

AssayTissue/Cell TypeThis compound ConcentrationKey Findings (IC50)Reference
Vasorelaxation (Noradrenaline-induced contraction)Isolated Rat Mesenteric Arteries3 x 10⁻⁷ M - 10⁻⁴ MIC50 = 1.7 ± 0.8 x 10⁻⁵ M (with endothelium) IC50 = 1.5 ± 0.3 x 10⁻⁵ M (without endothelium)[5]
Inhibition of Pressor Response to KClIsolated Rat Mesenteric Beds10⁻⁵ M, 5 x 10⁻⁵ M, 10⁻⁴ MIC50 = 5.1 ± 2.5 x 10⁻⁵ M[5]
Inhibition of Pressor Response to NoradrenalineIsolated Rat Mesenteric Beds10⁻⁵ M, 5 x 10⁻⁵ M, 10⁻⁴ MIC50 = 2.6 ± 0.9 x 10⁻⁵ M[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its cardiovascular effects through the modulation of several key signaling pathways.

Cardioprotective Signaling Pathways of this compound

G cluster_stress Cardiovascular Stressors cluster_this compound This compound cluster_cellular_targets Cellular Targets & Pathways cluster_outcomes Cardioprotective Outcomes Doxorubicin Doxorubicin MDH2 MDH2 (Mitochondrial Malate Dehydrogenase) Doxorubicin->MDH2 inhibits IschemiaReperfusion Ischemia/ Reperfusion NFkB NF-κB Pathway IschemiaReperfusion->NFkB activates Apoptosis Apoptosis IschemiaReperfusion->Apoptosis induces This compound This compound This compound->MDH2 inhibits This compound->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 activates This compound->Apoptosis inhibits Autophagy Autophagy This compound->Autophagy promotes Vasodilation Vasodilation This compound->Vasodilation MitochondrialProtection Mitochondrial Protection MDH2->MitochondrialProtection AntiInflammation Reduced Inflammation NFkB->AntiInflammation AntioxidantDefense Enhanced Antioxidant Defense Nrf2->AntioxidantDefense CellSurvival Increased Cell Survival Apoptosis->CellSurvival Autophagy->CellSurvival Cardioprotection Cardioprotection

Caption: this compound's multifaceted cardioprotective mechanisms.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cardiovascular effects of this compound.

Protocol 1: Assessment of Vasodilatory Effects on Isolated Rat Aortic Rings

This protocol details the procedure for evaluating the vasorelaxant properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection microscope and surgical instruments

Procedure:

  • Aorta Isolation: Euthanize the rat via an approved method. Make a midline abdominal incision and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissection microscope, carefully remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution until they return to baseline tension.

  • Pre-contraction: Induce a submaximal contraction with phenylephrine (10⁻⁶ M).

  • This compound Administration: Once the PE-induced contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow the response to each concentration to stabilize before adding the next.

  • Data Acquisition: Record the isometric tension continuously throughout the experiment.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by PE. Calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

Experimental Workflow for Vasodilation Assay

G Start Start IsolateAorta Isolate Thoracic Aorta Start->IsolateAorta PrepareRings Prepare 2-3 mm Aortic Rings IsolateAorta->PrepareRings MountInOrganBath Mount Rings in Organ Bath PrepareRings->MountInOrganBath Equilibrate Equilibrate for 60-90 min MountInOrganBath->Equilibrate CheckViability Check Viability with 60 mM KCl Equilibrate->CheckViability PreContract Pre-contract with Phenylephrine (10⁻⁶ M) CheckViability->PreContract Addthis compound Cumulatively Add This compound PreContract->Addthis compound RecordData Record Isometric Tension Addthis compound->RecordData AnalyzeData Analyze Data (Calculate IC50) RecordData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing this compound's vasorelaxant effects.

Protocol 2: Doxorubicin-Induced Cardiotoxicity Mouse Model

This protocol outlines the induction of cardiotoxicity in mice using doxorubicin and the assessment of this compound's protective effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin hydrochloride

  • This compound

  • Saline solution (0.9% NaCl)

  • Animal restrainers

  • Echocardiography system with a high-frequency ultrasound probe

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stains)

  • TUNEL assay kit

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into four groups: (1) Control (saline), (2) this compound only, (3) Doxorubicin only, (4) Doxorubicin + this compound.

  • Drug Administration:

    • Administer doxorubicin (a cumulative dose of 20-25 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injections in divided doses over 2-4 weeks to induce chronic cardiotoxicity.

    • Administer this compound (e.g., 25 mg/kg, i.p. or i.v.) either as a pre-treatment, co-administration, or post-treatment relative to doxorubicin administration. The "this compound only" group receives only this compound. The control group receives saline.

  • Cardiac Function Assessment: Perform serial echocardiography at baseline and at specified time points after the final doxorubicin injection to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).

  • Tissue Collection: At the end of the study period, euthanize the mice and collect the hearts.

  • Histopathological Analysis:

    • Fix a portion of the heart in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with H&E to assess cardiomyocyte morphology and with Masson's trichrome to evaluate fibrosis.

  • Apoptosis Assessment: Use a portion of the heart tissue for TUNEL staining to quantify cardiomyocyte apoptosis.

  • Data Analysis: Compare cardiac function parameters, histological scores, and apoptosis rates between the different experimental groups.

Protocol 3: Myocardial Ischemia/Reperfusion (I/R) Injury Rat Model

This protocol describes the surgical procedure to induce myocardial I/R injury in rats and evaluate the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitoring system

  • This compound

  • Saline solution

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation can be confirmed by the paling of the anterior ventricular wall and changes in the ECG.

  • Ischemia and Reperfusion: Maintain the ligation for a period of ischemia (e.g., 30-45 minutes). After the ischemic period, release the ligature to allow for reperfusion (e.g., for 2-24 hours).

  • This compound Administration: Administer this compound (e.g., 2 mg/kg) intravenously, typically at the onset of reperfusion. [cite: ] The control group receives a vehicle (saline).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

    • Excise the heart, freeze it, and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.

  • Cardiac Function Assessment: In separate cohorts of animals, cardiac function can be assessed at various time points post-I/R using echocardiography or by measuring hemodynamic parameters.

  • Data Analysis: Compare the infarct size and cardiac function parameters between the this compound-treated and control groups.

Logical Flow for I/R Injury Model

G Start Start Anesthetize Anesthetize & Ventilate Rat Start->Anesthetize Thoracotomy Perform Left Thoracotomy Anesthetize->Thoracotomy LigateLAD Ligate LAD Coronary Artery (Ischemia) Thoracotomy->LigateLAD Reperfuse Release Ligature (Reperfusion) LigateLAD->Reperfuse Administerthis compound Administer this compound (at onset of reperfusion) Reperfuse->Administerthis compound MeasureInfarct Measure Infarct Size (TTC Staining) Administerthis compound->MeasureInfarct AssessFunction Assess Cardiac Function Administerthis compound->AssessFunction AnalyzeData Analyze Data MeasureInfarct->AnalyzeData AssessFunction->AnalyzeData End End AnalyzeData->End

Caption: Logical workflow for the myocardial I/R injury model.

Conclusion

This compound presents a compelling profile for further investigation in the context of cardiovascular disease. The provided application notes and detailed protocols offer a framework for researchers to explore its therapeutic potential in various preclinical models. The multifaceted mechanisms of this compound, particularly its ability to target mitochondrial dysfunction, inflammation, and oxidative stress, position it as a promising candidate for the development of novel cardioprotective therapies. Further research, including dose-optimization studies and investigation in large animal models, is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for Studying Calcium Signaling Pathways with Visnagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a furanochromone derived from the plant Ammi visnaga, has garnered significant interest for its vasodilatory and cardioprotective properties.[1][2] These effects are primarily attributed to its influence on intracellular calcium ([Ca²⁺]i) signaling pathways. This compound acts as a calcium channel blocker, though its mechanisms are multifaceted, involving inhibition of calcium influx through various routes in different cell types.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate calcium signaling, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound exhibits its physiological effects by modulating intracellular calcium levels primarily through the inhibition of calcium entry from the extracellular space. In vascular smooth muscle cells, this leads to vasodilation and a reduction in blood pressure.[2] The primary mechanisms include:

  • Inhibition of L-type Voltage-Gated Calcium Channels (VGCCs): this compound has been shown to inhibit the influx of Ca²⁺ through L-type VGCCs, which are crucial for the contraction of smooth muscle cells.[2]

  • Inhibition of Receptor-Operated Calcium Entry: It also interferes with calcium entry stimulated by agonists like noradrenaline, suggesting an effect on receptor-operated calcium channels or downstream signaling pathways.[1]

  • Modulation of Store-Operated Calcium Entry (SOCE): Evidence suggests that this compound may also impact SOCE, a critical pathway for refilling intracellular calcium stores and maintaining sustained calcium signals.

Data Presentation

The following table summarizes the quantitative data available on the inhibitory effects of this compound on induced vascular contractions.

ParameterAgonistTissueSpeciesIC₅₀ (µM)Reference
Inhibition of ContractionKClRat Mesenteric BedRat51 ± 25[1]
Inhibition of ContractionNoradrenalineRat Mesenteric BedRat26 ± 9[1]
Relaxation of Pre-contracted ArteryNoradrenalineRat Isolated Mesenteric ArteriesRat17 ± 8[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general experimental workflows for its study.

visnagin_vasodilation_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Binds Depolarization Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Activates ROC Receptor-Operated Channel GPCR->ROC Activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx ROC->Ca_Influx This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->ROC Inhibits Contraction Smooth Muscle Contraction This compound->Contraction Prevents Vasodilation Vasodilation This compound->Vasodilation Promotes Ca_Influx->Contraction Leads to

This compound's Mechanism of Vasodilation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Smooth Muscle Cells) Visnagin_Treatment Incubate with this compound (Various Concentrations) Cell_Culture->Visnagin_Treatment Tissue_Isolation Tissue Isolation (e.g., Aortic Rings) Tissue_Isolation->Visnagin_Treatment Agonist_Stimulation Agonist Stimulation (e.g., Noradrenaline, KCl) Visnagin_Treatment->Agonist_Stimulation Control Vehicle Control Control->Agonist_Stimulation Ca_Imaging Intracellular Ca²⁺ Imaging (e.g., Fura-2 AM) Agonist_Stimulation->Ca_Imaging Contraction_Assay Muscle Contraction Assay (e.g., Organ Bath) Agonist_Stimulation->Contraction_Assay Data_Analysis Analyze Ca²⁺ Transients or Contractile Force Ca_Imaging->Data_Analysis Contraction_Assay->Data_Analysis IC50_Calculation Calculate IC₅₀ Values Data_Analysis->IC50_Calculation

General Experimental Workflow.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol is designed to measure changes in [Ca²⁺]i in cultured cells (e.g., vascular smooth muscle cells) in response to this compound treatment and subsequent stimulation.

Materials:

  • Cultured vascular smooth muscle cells (or other cell type of interest)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution (in DMSO)

  • Agonist stock solution (e.g., Noradrenaline, KCl)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed cells onto 96-well black-walled, clear-bottom plates (for plate reader) or glass coverslips (for microscopy) and grow to 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Remove the culture medium from the cells and wash once with HBSS with Ca²⁺.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.

  • This compound Incubation:

    • Add HBSS with Ca²⁺ containing the desired concentrations of this compound (or vehicle control) to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of [Ca²⁺]i:

    • Place the plate or coverslip in the fluorescence imaging system.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the agonist (e.g., Noradrenaline or KCl) to induce a calcium response.

    • Continue recording the fluorescence ratio (F340/F380) to monitor the change in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

    • Compare the amplitude and kinetics of the calcium transients in this compound-treated cells to control cells.

Aortic Ring Contractility Assay

This ex vivo protocol assesses the effect of this compound on the contractility of isolated vascular tissue.

Materials:

  • Rat or mouse thoracic aorta

  • Krebs-Henseleit (KH) buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose, and 2.5 CaCl₂)

  • Organ bath system with isometric force transducers

  • This compound stock solution (in DMSO)

  • Noradrenaline and KCl stock solutions

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold KH buffer and clean off adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting in Organ Bath:

    • Mount the aortic rings in the organ bath chambers filled with KH buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the KH buffer every 15 minutes.

  • Viability Check:

    • Contract the rings with 60 mM KCl. After the contraction reaches a plateau, wash the rings with KH buffer until they return to baseline tension. This confirms the viability of the smooth muscle.

  • This compound Treatment and Contraction Induction:

    • Incubate the aortic rings with various concentrations of this compound (or vehicle control) for 20-30 minutes.

    • Induce contraction by adding a cumulative concentration of Noradrenaline or a single high concentration of KCl.

    • Record the isometric tension generated by the rings.

  • Data Analysis:

    • Measure the maximal contractile force generated in the presence and absence of this compound.

    • Express the contraction in the presence of this compound as a percentage of the maximal contraction in the control condition.

    • Plot a concentration-response curve and calculate the IC₅₀ value for this compound's inhibitory effect.

Investigating the Effect of this compound on Store-Operated Calcium Entry (SOCE)

This protocol is designed to specifically assess the impact of this compound on SOCE.

Materials:

  • Cultured cells (e.g., HEK293 or vascular smooth muscle cells)

  • Fura-2 AM

  • Ca²⁺-free HBSS (containing EGTA to chelate residual Ca²⁺)

  • HBSS with a high concentration of Ca²⁺ (e.g., 2 mM)

  • Thapsigargin (a SERCA pump inhibitor to deplete intracellular stores)

  • This compound stock solution (in DMSO)

  • Fluorescence imaging system

Procedure:

  • Cell Preparation and Fura-2 Loading: Follow steps 1 and 2 from the "Measurement of Intracellular Calcium" protocol.

  • Store Depletion:

    • Replace the loading buffer with Ca²⁺-free HBSS.

    • Record a baseline fluorescence ratio.

    • Add Thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS to induce the depletion of intracellular calcium stores. This will cause a transient increase in [Ca²⁺]i as calcium leaks from the endoplasmic reticulum.

  • This compound Treatment:

    • Once the [Ca²⁺]i has returned to near baseline levels after the thapsigargin-induced transient, add this compound (or vehicle control) to the Ca²⁺-free HBSS and incubate for 10-15 minutes.

  • Induction of SOCE:

    • Reintroduce extracellular calcium by adding a concentrated CaCl₂ solution to the well to achieve a final concentration of 2 mM.

    • Record the subsequent increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • Measure the peak and the rate of the rise in the F340/F380 ratio upon calcium re-addition.

    • Compare these parameters between this compound-treated and control cells to determine the inhibitory effect of this compound on SOCE.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the complex roles of different calcium entry pathways in cellular physiology and pathophysiology. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on calcium signaling in a variety of experimental contexts. Further studies, including patch-clamp electrophysiology, will be beneficial to elucidate the direct interaction of this compound with specific ion channel subtypes.

References

Visnagin as a Tool Compound for Investigating MDH2 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a natural furanochromone found in the plant Ammi visnaga, has emerged as a valuable tool compound for the investigation of mitochondrial malate dehydrogenase 2 (MDH2) function. MDH2 is a critical enzyme located in the mitochondrial matrix, where it plays a central role in cellular energy metabolism through its participation in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[1] By catalyzing the reversible oxidation of L-malate to oxaloacetate, MDH2 is integral to the production of NADH, a key reducing equivalent for ATP synthesis.

Recent studies have identified this compound as a modulator of MDH2 activity. This interaction has been linked to significant physiological effects, most notably cardioprotection against doxorubicin-induced toxicity.[1] This makes this compound a powerful pharmacological tool to probe the physiological and pathophysiological roles of MDH2, offering insights into metabolic regulation and potential therapeutic avenues for a variety of diseases.

These application notes provide a comprehensive guide for researchers on utilizing this compound to study MDH2 function, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with MDH2 and its cellular effects. It is important to note that while this compound has been identified as a binder and modulator of MDH2, specific and reliable biochemical constants such as Ki and IC50 for direct enzymatic inhibition are not yet firmly established in peer-reviewed literature. The values presented in Table 2 reflect the cellular efficacy of this compound in a model of doxorubicin-induced cardiotoxicity.

Table 1: Biochemical Data of this compound-MDH2 Interaction

ParameterValueMethodSource
BindingConfirmedAffinity Chromatography[1]
Ki (Inhibitor Constant)Not Reported--
IC50 (Half-maximal Inhibitory Concentration)Not Reported--
Kd (Dissociation Constant)Not Reported--

Table 2: Cellular Effects of this compound

ParameterValue (approx.)Cell/SystemEffectSource
EC50 (Cardioprotection)10 µMZebrafish model of doxorubicin-induced cardiotoxicityRescue of cardiac performance[1]
Effective Concentration10 - 100 µMHuman LymphocytesAnti-inflammatory and immunomodulatory effects
IC50 (Cytotoxicity)17.8 µg/mL (24h)MDA-MB-468 breast cancer cellsInhibition of cell viability[2]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_MAS Malate-Aspartate Shuttle Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH2 (NAD+ -> NADH) Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate Malate_cyto Malate (cyto) Malate_mito Malate (mito) Malate_cyto->Malate_mito OAA_cyto Oxaloacetate (cyto) OAA_cyto->Malate_cyto MDH1 (NADH -> NAD+) OAA_mito Oxaloacetate (mito) Malate_mito->OAA_mito MDH2 (NAD+ -> NADH) Aspartate_mito Aspartate (mito) OAA_mito->Aspartate_mito Aspartate_cyto Aspartate (cyto) Aspartate_cyto->OAA_cyto Aspartate_mito->Aspartate_cyto Glutamate_cyto Glutamate (cyto) Glutamate_mito Glutamate (mito) Glutamate_cyto->Glutamate_mito aKG_cyto α-KG (cyto) aKG_mito α-KG (mito) aKG_mito->aKG_cyto

Caption: Role of MDH2 in the TCA Cycle and Malate-Aspartate Shuttle.

This compound This compound MDH2 MDH2 This compound->MDH2 Modulation TCA_Cycle TCA Cycle Activity MDH2->TCA_Cycle MAS Malate-Aspartate Shuttle Activity MDH2->MAS Cardioprotection Cardioprotection MDH2->Cardioprotection leads to NADH_Production Mitochondrial NADH Production TCA_Cycle->NADH_Production MAS->NADH_Production Mitochondrial_Respiration Mitochondrial Respiration NADH_Production->Mitochondrial_Respiration ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production

Caption: Proposed mechanism of this compound's action on MDH2.

cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization cluster_invivo In Vivo Validation Activity_Assay MDH2 Activity Assay (Determine IC50) TSA Thermal Shift Assay (Confirm Binding, ΔTm) Activity_Assay->TSA SPR Surface Plasmon Resonance (Determine Kd, ka, kd) TSA->SPR Mito_Resp Mitochondrial Respiration Assay (e.g., Seahorse) SPR->Mito_Resp Metabolomics Metabolite Profiling (TCA intermediates, NAD+/NADH) Mito_Resp->Metabolomics Zebrafish_Model Zebrafish Cardiotoxicity Model (Assess cardioprotection) Metabolomics->Zebrafish_Model Conclusion Conclusion: This compound is a tool for studying MDH2 function Zebrafish_Model->Conclusion Hypothesis Hypothesis: This compound modulates MDH2 Hypothesis->Activity_Assay

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the interaction of this compound with MDH2.

Protocol 1: In Vitro MDH2 Activity Assay

Principle: The enzymatic activity of MDH2 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of oxaloacetate. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH oxidation.

Materials:

  • Recombinant human MDH2 protein

  • This compound

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Oxaloacetate

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADH in assay buffer.

    • Prepare a 10 mM stock solution of oxaloacetate in assay buffer. This should be made fresh before each experiment.

    • Dilute recombinant MDH2 in assay buffer to the desired working concentration (e.g., 50 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 80 µL of assay buffer

      • 10 µL of various concentrations of this compound (serially diluted from the stock solution) or DMSO (for control wells).

      • 10 µL of MDH2 solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • To each well, add 10 µL of NADH solution.

    • Initiate the reaction by adding 10 µL of oxaloacetate solution.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the initial rate of reaction (V0) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the reaction rates to the control (DMSO) to determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Thermal Shift Assay (TSA) for this compound-MDH2 Binding

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand, such as this compound, to MDH2 is expected to stabilize the protein, resulting in an increase in its melting temperature (Tm). This change in Tm (ΔTm) is indicative of a direct interaction.

Materials:

  • Recombinant human MDH2 protein

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl

  • Real-time PCR instrument with a thermal melting curve analysis module

  • 96-well PCR plates

Procedure:

  • Prepare Reagents:

    • Dilute MDH2 to a final concentration of 2 µM in TSA buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO and create a serial dilution in TSA buffer.

    • Dilute SYPRO Orange dye to a 20x working solution in TSA buffer.

  • Assay Setup:

    • In each well of a 96-well PCR plate, add:

      • 10 µL of 2 µM MDH2

      • 5 µL of this compound at various concentrations or DMSO (control).

      • 5 µL of 20x SYPRO Orange dye.

      • Bring the final volume to 25 µL with TSA buffer.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

Data Analysis:

  • The instrument software will generate melting curves (fluorescence vs. temperature).

  • The Tm is the temperature at which the protein is 50% unfolded, which corresponds to the peak of the first derivative of the melting curve.

  • Calculate the ΔTm by subtracting the Tm of the control (MDH2 + DMSO) from the Tm of the samples containing this compound. A positive ΔTm indicates stabilization and binding.

Protocol 3: Surface Plasmon Resonance (SPR) for this compound-MDH2 Binding Kinetics

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (MDH2) immobilized on a sensor chip in real-time. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human MDH2 protein

  • This compound

  • Running Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO

  • Immobilization Buffer: 10 mM sodium acetate, pH 5.0

Procedure:

  • MDH2 Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject a solution of MDH2 (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 0.1 µM to 50 µM).

    • Inject the this compound solutions over the immobilized MDH2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the surface between each this compound concentration if necessary (e.g., with a short pulse of a mild denaturant).

Data Analysis:

  • The SPR sensorgrams (response units vs. time) are recorded for each this compound concentration.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and KD.

Protocol 4: Cellular Assay - Measuring Mitochondrial Respiration

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a quantitative measure of mitochondrial respiration. By treating cells with this compound, its effect on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration can be determined.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cardiomyocytes (e.g., H9c2 or primary cardiomyocytes)

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Cell Seeding and Treatment:

    • Seed cardiomyocytes in a Seahorse XF Cell Culture Microplate at an optimal density.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37 °C.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant.

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

  • Data Acquisition:

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.

Data Analysis:

  • The Seahorse software will calculate the key parameters of mitochondrial function:

    • Basal Respiration: The initial OCR.

    • ATP Production: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • Compare these parameters between this compound-treated and control cells to determine the effect of this compound on mitochondrial respiration.

Protocol 5: Cellular Assay - Assessment of Cardioprotection in a Zebrafish Model

Principle: Zebrafish embryos are a powerful in vivo model to study cardiotoxicity due to their transparent bodies and rapid cardiac development. Doxorubicin induces a quantifiable cardiotoxic phenotype, including reduced heart rate and pericardial edema. The cardioprotective effect of this compound can be assessed by its ability to rescue these phenotypes.

Materials:

  • Wild-type zebrafish embryos

  • Doxorubicin hydrochloride

  • This compound

  • Embryo medium (E3)

  • 96-well plates

  • Stereomicroscope with a camera

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

    • At 48 hours post-fertilization (hpf), select healthy embryos for the assay.

  • Treatment:

    • In a 96-well plate, expose embryos to:

      • Control (E3 medium + 0.1% DMSO)

      • Doxorubicin (e.g., 20 µM in E3 medium)

      • Doxorubicin + this compound (co-treatment with various concentrations of this compound, e.g., 1, 5, 10 µM).

    • Incubate the embryos at 28.5 °C.

  • Phenotypic Assessment:

    • At 72 hpf, observe the embryos under a stereomicroscope.

    • Record the heart rate of each embryo by counting the number of ventricular contractions in 15 seconds and multiplying by four.

    • Score the presence and severity of pericardial edema.

    • Capture images of the heart region for documentation.

Data Analysis:

  • Compare the heart rates and the incidence of pericardial edema between the different treatment groups.

  • A significant increase in heart rate and a decrease in pericardial edema in the this compound co-treated group compared to the doxorubicin-only group indicates a cardioprotective effect.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

References

Application Notes and Protocols: Assessing Visnagin's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the effect of Visnagin on cytokine production in an in vitro model of inflammation. This compound, a natural compound, has demonstrated significant anti-inflammatory properties by modulating the expression of key signaling molecules and the subsequent production of inflammatory cytokines.

Introduction

This compound is a furanochromone found in the plant Ammi visnaga that has been investigated for its various biological activities, including vasodilation and anti-inflammatory effects.[1][2] Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5] This inhibitory effect is primarily attributed to its ability to suppress key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[1][6]

These application notes provide a comprehensive protocol for researchers to study the immunomodulatory effects of this compound in a controlled laboratory setting. The protocol outlines the use of lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation to evaluate how this compound affects cytokine production at both the mRNA and protein levels.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on existing literature. These tables are intended to serve as a reference for expected results when assessing the dose-dependent inhibitory effect of this compound on cytokine production.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages. Data is presented as relative mRNA expression normalized to a housekeeping gene (e.g., β-actin) and expressed as a percentage of the LPS-treated control group.

Treatment GroupTNF-α mRNA Expression (%)IL-1β mRNA Expression (%)IL-6 mRNA Expression (%)
Control (Untreated)5 ± 1.54 ± 1.23 ± 0.9
LPS (1 µg/mL)100 ± 10100 ± 12100 ± 11
This compound (12.5 µM) + LPS75 ± 880 ± 978 ± 8
This compound (25 µM) + LPS50 ± 655 ± 752 ± 6
This compound (50 µM) + LPS30 ± 435 ± 533 ± 4
This compound (100 µM) + LPS15 ± 320 ± 418 ± 3

Table 2: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion in LPS-Stimulated Macrophages. Data is presented as the concentration of cytokines (pg/mL) in the cell culture supernatant.

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Untreated)50 ± 1020 ± 530 ± 8
LPS (1 µg/mL)1200 ± 150800 ± 1001500 ± 180
This compound (12.5 µM) + LPS900 ± 110650 ± 801100 ± 130
This compound (25 µM) + LPS600 ± 75450 ± 60750 ± 90
This compound (50 µM) + LPS300 ± 40250 ± 30400 ± 50
This compound (100 µM) + LPS150 ± 20100 ± 15200 ± 25

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophage cells and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.

  • Cell Viability Assay: Before the main experiment, perform a cell viability assay to determine the non-toxic concentrations of this compound. Treat cells with various concentrations of this compound for 24 hours and assess viability using an MTT or CCK-8 assay.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in DMEM to the desired final concentrations (e.g., 12.5, 25, 50, 100 µM). Pre-treat the cells with the this compound solutions for 1 hour.[3]

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Incubation: Incubate the cells for the desired time points. For mRNA analysis, a 6-hour incubation is recommended. For protein analysis of secreted cytokines, a 24-hour incubation is suitable.[6]

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol details the measurement of TNF-α, IL-1β, and IL-6 mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: After the 6-hour incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions will depend on the qPCR instrument and master mix used.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to the housekeeping gene and express the results as a fold change relative to the LPS-treated control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Secretion

This protocol describes the quantification of secreted TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatants to remove any cellular debris.

  • ELISA: Perform the ELISA for each cytokine using commercial kits according to the manufacturer's protocols. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis: Measure the absorbance using a microplate reader and determine the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Mandatory Visualization

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound (1 hour) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate6h Incubate 6 hours stimulate->incubate6h incubate24h Incubate 24 hours stimulate->incubate24h rna_extraction RNA Extraction incubate6h->rna_extraction elisa ELISA for Secreted Cytokines incubate24h->elisa qpcr qPCR for Cytokine mRNA rna_extraction->qpcr

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

Signaling Pathway of this compound's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->IKK This compound->MAPK AP1 AP-1 AP1->Nucleus translocation MAPK->AP1

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Visnagin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the aqueous solubility of Visnagin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a naturally occurring furanochromone with a crystalline structure and a hydrophobic nature, leading to low solubility in water.[1] This poor aqueous solubility can present challenges for its application in in vitro studies that require a soluble form to ensure accurate and reproducible results.

Q2: What are the common organic solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most commonly used solvent for creating stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).[2] Other suitable organic solvents include ethanol and dimethylformamide (DMF).

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: While DMSO is an effective solvent, it can be toxic to cells at high concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and a concentration of 0.1% is generally considered safe for almost all cell types.[2] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Pre-mix the medium with DMSO: Before adding your this compound stock, add a volume of pure DMSO to your culture medium to match the final desired DMSO concentration. Then, add the this compound stock to this pre-mixed medium.[3]

  • Slow, dropwise addition with mixing: Add the DMSO stock solution to the culture medium slowly and dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent the rapid change in solvent polarity that causes precipitation.[4]

  • Increase the final volume: By increasing the total volume of the aqueous medium, you lower the final concentration of this compound, which may keep it in solution.

  • Utilize serum proteins: If your cell culture medium contains serum, the proteins in the serum can help to solubilize hydrophobic compounds. Try adding the this compound stock directly to the serum-containing medium.[3]

Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using organic solvents?

A5: Yes, several advanced formulation techniques can significantly improve the aqueous solubility of this compound for in vitro studies. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[5][6]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix in a solid state. When introduced to an aqueous medium, the polymer dissolves and releases this compound as fine, amorphous particles with enhanced solubility.[7][8]

  • Nanoparticles: Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and cellular uptake.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon addition to aqueous buffer or media. Rapid change in solvent polarity from DMSO to aqueous environment.Add the DMSO stock solution dropwise while vigorously vortexing the buffer/media. Alternatively, prepare a serial dilution in a mixture of DMSO and the aqueous solution.[3][4]
A clear solution is formed initially, but precipitation occurs over time. The concentration of this compound exceeds its thermodynamic solubility in the final aqueous solution.Reduce the final concentration of this compound in your experiment. Consider using a solubility-enhancing technique like cyclodextrins or solid dispersions for higher concentrations.
The final DMSO concentration required to keep this compound in solution is toxic to the cells. High concentration of this compound is needed for the experiment, requiring a higher percentage of DMSO.Utilize cyclodextrin inclusion complexes, solid dispersions, or nanoparticles to increase the aqueous solubility of this compound, thereby reducing the required DMSO concentration.
Inconsistent results between experiments. Variability in the dissolution of this compound.Ensure your stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment from a concentrated, stable stock. For advanced formulations, ensure consistent preparation methods.

Quantitative Data on this compound Solubility

Solvent/Method Reported Solubility/Enhancement Reference
Ethanol ~1 mg/mL[11]
DMSO ~5 mg/mL[11]
Dimethylformamide (DMF) ~10 mg/mL[11]
1:5 solution of DMF:PBS (pH 7.2) ~0.16 mg/mL[11]
NIPAAm-MAA Nanoparticles Encapsulation of 20 mg this compound in 100 mg nanoparticles.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or pipette the solution up and down until the this compound is completely dissolved. A brief sonication step can be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: For cell culture experiments, thaw an aliquot and dilute it in pre-warmed culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[2]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Mixing: In a mortar, mix the calculated amounts of this compound and β-cyclodextrin.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Dissolution: The resulting powder can be dissolved in an aqueous buffer or cell culture medium for in vitro studies.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a vacuum. This will result in a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a desiccator under a vacuum to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion and pulverize it into a fine powder.

  • Application: The powdered solid dispersion can be dissolved in an aqueous solution for your experiments.

Protocol 4: Preparation of this compound-Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove the excess surfactant and then lyophilize (freeze-dry) to obtain a dry powder.

  • Resuspension: The lyophilized nanoparticles can be resuspended in an aqueous buffer or cell culture medium for your in vitro assays.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. One of the prominent mechanisms is its interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[12] Additionally, this compound has demonstrated cardioprotective effects by modulating mitochondrial malate dehydrogenase (MDH2).[13]

visnagin_solubility_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_application Application This compound This compound Powder (Poorly Water Soluble) dmso Dissolution in DMSO This compound->dmso cyclodextrin Cyclodextrin Inclusion Complex This compound->cyclodextrin solid_dispersion Solid Dispersion This compound->solid_dispersion nanoparticles Nanoparticle Formulation This compound->nanoparticles in_vitro In Vitro Studies (e.g., Cell Culture) dmso->in_vitro cyclodextrin->in_vitro solid_dispersion->in_vitro nanoparticles->in_vitro

Caption: Workflow for enhancing this compound's aqueous solubility.

visnagin_ahr_pathway This compound This compound ahr Aryl Hydrocarbon Receptor (AHR) This compound->ahr binds ahr_arnt AHR-ARNT Complex ahr->ahr_arnt translocates to nucleus and dimerizes with arnt ARNT arnt->ahr_arnt cytoplasm Cytoplasm nucleus Nucleus xre Xenobiotic Response Element (XRE) ahr_arnt->xre binds to target_genes Target Gene Expression (e.g., CYP1A1, CYP1B1) xre->target_genes activates

Caption: this compound's modulation of the AHR signaling pathway.

visnagin_cardioprotection_pathway doxorubicin Doxorubicin mdh2 Mitochondrial Malate Dehydrogenase (MDH2) doxorubicin->mdh2 affects ros Reactive Oxygen Species (ROS) doxorubicin->ros induces mdh2->ros inhibition of ROS by this compound modulation apoptosis Cardiomyocyte Apoptosis ros->apoptosis cardiotoxicity Cardiotoxicity apoptosis->cardiotoxicity This compound This compound This compound->mdh2 binds & modulates

Caption: Cardioprotective mechanism of this compound via MDH2 modulation.

References

Optimizing Visnagin Concentration for Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of visnagin in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.

Troubleshooting Guide

Here are some common issues encountered when working with this compound and how to resolve them:

Q: My cells are dying unexpectedly after this compound treatment. What could be the cause?

A: Unanticipated cytotoxicity can stem from several factors:

  • High Concentration: this compound can induce apoptosis and cytotoxicity at higher concentrations.[1][2] You may be using a concentration that is too high for your specific cell line. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration range.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[3] Ensure your final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and that you are using an appropriate vehicle control in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, 10 µM this compound can cause 50% cell death in HeLa cells, while showing minimal effect on normal Vero cells even at 100 µM.[2] It is crucial to determine the IC50 value for your specific cell line.

Q: I am not observing any biological effect of this compound in my cell culture.

A: A lack of an observable effect could be due to:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. Review published IC50 values for similar cell lines and consider increasing the concentration.[4][5]

  • Compound Instability: this compound solutions, particularly in aqueous media, may degrade over time. It is recommended not to store aqueous solutions for more than one day.[3] Prepare fresh solutions for each experiment.

  • Incorrect Experimental Readout: Ensure that the assay you are using is appropriate to detect the expected biological activity of this compound. This compound has been shown to affect pathways like PI3K/AKT/mTOR and MAPK, and induce oxidative stress.[1][2] Consider assays that measure endpoints related to these pathways.

Q: I'm having trouble dissolving this compound.

A: this compound has limited solubility in aqueous solutions.[3] To improve solubility:

  • Use an appropriate organic solvent first: Dissolve this compound in DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[3]

  • Follow a specific dilution method for aqueous solutions: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute it with the aqueous buffer of your choice.[3]

  • Avoid precipitation: When adding the this compound stock solution to your cell culture medium, ensure it is mixed thoroughly to prevent the compound from precipitating out of solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: Based on published data, a starting range of 1 µM to 100 µM is recommended. However, the optimal concentration is highly cell-type dependent. For instance, in HeLa cells, a cytotoxic effect was observed starting at 10 µM, whereas in HT 144 melanoma cells, significant inhibition was seen at 100 µg/mL.[1][2] A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental goals.

Q2: Which solvent should I use to prepare a this compound stock solution?

A2: DMSO, ethanol, and DMF are suitable solvents for preparing this compound stock solutions.[3] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, including:

  • PI3K/AKT/mTOR pathway[2]

  • MAPK signaling pathway[2][6]

  • NF-κB signaling[6]

  • Aryl hydrocarbon receptor (AHR) signaling[7][8]

  • It also interacts with mitochondrial malate dehydrogenase (MDH2).[9][10][11]

Q4: Is this compound cytotoxic to normal (non-cancerous) cells?

A4: this compound has been shown to have a significantly lower cytotoxic effect on normal epithelial cells (Vero) compared to cancerous epithelial cells (HeLa).[2] Even at a concentration of 100 µM, only about 10% cell death was observed in Vero cells.[2]

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound across various human cancer cell lines.

Cell LineAssayIC50 / Effective ConcentrationReference
HeLa (Cervical Carcinoma)MTT~10 µM (for 50% cell death)[2]
Hep-G2 (Liver Carcinoma)SRB10.9 ± 0.68 µg/ml[4]
HCT 116 (Colon Carcinoma)SRB12.3 ± 0.94 µg/ml[4]
MCF-7 (Breast Carcinoma)SRB13.7 ± 0.942 µg/ml[4]
HT 144 (Malignant Melanoma)MTT80.93% inhibition at 100 µg/mL[1]
Protocol: Determining Optimal this compound Concentration

This protocol outlines the steps to determine the optimal working concentration of this compound for your cell culture experiments using a standard cytotoxicity assay like MTT or SRB.

1. Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder. b. Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM). c. Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture your cells of interest to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density. d. Incubate the plate overnight to allow the cells to attach.

3. Dose-Response Treatment: a. Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A common starting range is a serial dilution from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the highest concentration of the solvent used for the this compound dilutions) and a "no treatment" control. c. Carefully remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. d. Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assay (MTT Assay Example): a. After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. b. Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) seed_cells Seed Cells in 96-well Plate dilutions Prepare Serial Dilutions of this compound in Medium prep_stock->dilutions treat_cells Treat Cells and Incubate (24-72h) dilutions->treat_cells assay Perform Cytotoxicity Assay (e.g., MTT) treat_cells->assay read_plate Read Absorbance assay->read_plate analyze_data Calculate IC50 and Determine Optimal Concentration read_plate->analyze_data

Caption: Workflow for determining the optimal this compound concentration.

This compound-Modulated Signaling Pathways

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

References

Visnagin Solubility and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with visnagin precipitation in aqueous buffers.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound precipitating out of my aqueous buffer?

This compound has very low solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS is often unsuccessful, leading to precipitation, especially at higher concentrations. The inherent hydrophobicity of the this compound molecule is the primary cause of its poor water solubility, which has been determined to be approximately 0.16 mg/mL.[2]

Q2: I'm seeing precipitation even after initially dissolving this compound. What could be the cause?

Precipitation after initial dissolution can occur due to several factors:

  • Solution Instability: Aqueous solutions of this compound are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1]

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate from a solution that was stable at a higher temperature.

  • pH Shifts: The stability and solubility of many pharmaceutical compounds can be pH-dependent.[3][4] An unintended change in the buffer's pH could trigger precipitation.

  • High Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit.

Q3: What is the best way to dissolve this compound for use in an aqueous buffer?

The recommended method is a co-solvent technique.[1] You should first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then slowly diluted with your aqueous buffer to the final desired concentration.[1] This process helps to overcome the initial solubility barrier.

Q4: Which organic solvents are recommended for creating a this compound stock solution?

This compound is soluble in several organic solvents. Dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used.[1] The choice of solvent may depend on the tolerance of your specific experimental system (e.g., cell culture) to that solvent.

Q5: Are there alternatives to organic co-solvents for improving aqueous solubility?

Yes. Modified cyclodextrins, such as Captisol®, can be used to significantly enhance the aqueous solubility of this compound.[5][6] These agents encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water. Studies have successfully used a 25% Captisol® solution to dissolve this compound for in vivo administration.[2][5][6]

Data Presentation

The solubility of this compound varies significantly between organic solvents and aqueous systems. The following table summarizes key solubility data.

Solvent/SystemApproximate SolubilityReference
Ethanol~1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1]
Dimethyl Formamide (DMF)~10 mg/mL[1]
Aqueous Buffer (general)Sparingly soluble[1]
1:5 solution of DMF:PBS (pH 7.2)~0.16 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.

  • Solvent Addition: Add the organic solvent of choice (e.g., DMSO, DMF) to achieve a high concentration (e.g., 10 mg/mL in DMF).[1]

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear. Purging the solvent with an inert gas before use is good practice.[1]

  • Storage: Store the stock solution at -20°C for long-term stability.[1] Refer to the manufacturer's data sheet for specific stability information.

Protocol 2: Preparation of an Aqueous Working Solution (Co-Solvent Method)

This protocol details how to dilute the organic stock solution into your aqueous buffer.

  • Buffer Preparation: Prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).

  • Vortexing: Place the buffer on a vortex mixer or magnetic stirrer and ensure vigorous mixing.

  • Slow Addition: While the buffer is mixing, add the required volume of the this compound organic stock solution drop-by-drop. The slow, controlled addition into a vortexing solution is critical to prevent localized high concentrations and immediate precipitation.

  • Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the mixed-solvent system (e.g., ~0.16 mg/mL in a 1:5 DMF:PBS solution).[1]

  • Immediate Use: Use the freshly prepared aqueous solution promptly. Storage for more than one day is not recommended.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and solve this compound precipitation issues.

G cluster_start cluster_checks cluster_solutions cluster_end start This compound Precipitation Observed check_stock Was a stock solution prepared in an organic solvent (DMSO, DMF)? start->check_stock check_dilution Was the stock added SLOWLY to a VORTEXING buffer? check_stock->check_dilution Yes solution_stock Action: Prepare a concentrated stock in DMSO or DMF first. (See Protocol 1) check_stock->solution_stock No check_concentration Is the final concentration below the solubility limit (e.g., < 0.16 mg/mL)? check_dilution->check_concentration Yes solution_dilution Action: Re-make the solution. Add stock dropwise to a vigorously stirring buffer. check_dilution->solution_dilution No solution_concentration Action: Lower the final This compound concentration. check_concentration->solution_concentration No solution_alternative Consider Alternative: Use a solubilizing agent like Captisol®. check_concentration->solution_alternative Yes, and still precipitates end_node Clear this compound Solution solution_stock->end_node solution_dilution->end_node solution_concentration->end_node solution_alternative->end_node

Caption: A troubleshooting workflow for this compound precipitation.

References

Minimizing off-target effects of Visnagin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Visnagin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the modulation of mitochondrial malate dehydrogenase (MDH2), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] By binding to MDH2, this compound can exert protective effects, particularly in the context of cardiotoxicity.[1][3][4] Beyond this, it is also recognized for its antioxidant, anti-inflammatory, and vasodilatory properties.[4][5]

Q2: What are the known off-target effects of this compound that I should be aware of in my cellular assays?

A2: this compound has several known off-target activities that can influence experimental results. These include:

  • Aryl Hydrocarbon Receptor (AHR) Signaling: this compound can activate the AHR pathway, leading to the transcription of target genes like CYP1A1 and CYP1B1.[6][7][8]

  • Cyclooxygenase-2 (COX-2) Inhibition: It has been shown to act as a selective inhibitor of COX-2, which is a key enzyme in inflammatory pathways.[9]

  • Phosphodiesterase (PDE) Inhibition: this compound is reported to be a weak pan-inhibitor of phosphodiesterases.[2]

  • Calcium Channel Blocking: The compound exhibits vasodilatory activities, which are linked to its properties as a calcium channel blocker.[8]

  • NF-κB and AP-1 Signaling: It can inhibit the NF-κB and AP-1 signaling pathways, contributing to its anti-inflammatory effects.[8][10]

Q3: Is this compound cytotoxic?

A3: this compound's cytotoxic profile is cell-type dependent. It has demonstrated cytotoxic and pro-apoptotic effects in certain cancer cell lines, such as malignant melanoma, often by inducing the production of reactive oxygen species (ROS).[6][11] Conversely, it has shown protective, anti-apoptotic effects in other cell types, like cardiomyocytes exposed to doxorubicin.[1] Therefore, it is crucial to determine the cytotoxic concentration range in your specific cell model.

Q4: What are the solubility characteristics of this compound and how should I prepare it for cell culture?

A4: this compound has poor aqueous solubility.[12] To ensure accurate and reproducible results, it is essential to properly solubilize it. A common method is to first dissolve this compound in a solvent like DMSO to create a high-concentration stock solution. For final dilutions in cell culture media, using a solubilizing agent such as Captisol® may be necessary to prevent precipitation and enhance bioavailability.[12][13] Always include a vehicle control (media with the same final concentration of DMSO and/or solubilizing agent) in your experiments.

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity Observed

Q: I am observing significant cell death at concentrations where this compound is expected to be non-toxic. What could be the cause?

A: This issue can arise from several factors. Follow this guide to troubleshoot:

  • Problem Identification:

    • Confirm Solubility: this compound precipitation due to poor solubility can cause physical stress and apparent cytotoxicity. Visually inspect your culture wells for any precipitate.

    • Evaluate Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.

    • Consider Off-Target Effects: In some cell lines, this compound's off-target effects, such as ROS production, may lead to cytotoxicity.[11]

    • Check for Photosensitivity: Some studies have investigated the effects of light exposure on this compound's activity, suggesting potential photosensitizing properties that could increase cytotoxicity.[11]

  • Troubleshooting Steps & Solutions:

    • Solubility & Vehicle Control:

      • Action: Prepare a fresh stock solution of this compound, ensuring it is fully dissolved. Consider reducing the final concentration of the vehicle (e.g., keep DMSO <0.1%).

      • Experiment: Run a dose-response curve for your vehicle alone to determine its toxicity threshold in your cell line.

    • Assess Off-Target Cytotoxicity:

      • Action: Measure markers of off-target pathways known to induce cell death.

      • Experiment: Perform an assay to measure intracellular ROS levels (e.g., using DCFDA) in cells treated with this compound. If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment to see if it rescues the phenotype.

    • Control for Photosensitivity:

      • Action: Minimize light exposure after adding this compound to your cells.

      • Experiment: Culture one set of treated plates in the dark and another under standard incubator light conditions to see if light exposure exacerbates cytotoxicity.

Issue 2: Inconsistent or No Observable Effect

Q: My results with this compound are not reproducible, or I am not seeing the expected biological effect.

A: Inconsistent results often stem from issues with compound preparation, stability, or experimental design.

  • Problem Identification:

    • Compound Degradation/Instability: this compound may be unstable in solution over time or under certain storage conditions.

    • Suboptimal Concentration: The concentration range used may not be appropriate for your specific cell line or assay endpoint.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift, altering cellular response.[14][15]

    • Interference with Assay Readout: this compound might interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).

  • Troubleshooting Steps & Solutions:

    • Compound Handling:

      • Action: Always prepare fresh dilutions of this compound from a properly stored, validated stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Dose-Response Optimization:

      • Action: Perform a broad dose-response curve to identify the optimal effective concentration (EC50) or inhibitory concentration (IC50) for your desired effect.

      • Experiment: Test a range of concentrations (e.g., from 10 nM to 100 µM) in your primary assay to establish a clear dose-dependent effect.

    • Standardize Cell Culture:

      • Action: Use cells within a defined, low passage number range for all experiments.

      • Experiment: Test the effect of this compound on cells at an early passage versus a late passage to determine if responsiveness changes.

    • Run Assay Controls (Counter-Screening):

      • Action: Perform a counter-screen to rule out assay interference.[16][17]

      • Experiment: For a fluorescence-based assay, measure the fluorescence of this compound alone in the assay buffer. For a luciferase reporter assay, test this compound's effect on a constitutively active reporter or purified luciferase enzyme to detect direct inhibition.[17][18]

Data Presentation: Known Molecular Interactions of this compound

The following table summarizes the primary and off-target interactions of this compound, along with typical concentration ranges cited in the literature. Note that optimal concentrations are highly dependent on the cell type and assay conditions.

Target/PathwayType of InteractionTypical Effective Concentration RangePotential Impact on Cellular AssaysReference(s)
Mitochondrial MDH2 Primary Target (Binding/Modulation) 1 µM - 25 µMCardioprotection, modulation of metabolism, anti-apoptotic effects.[1][2][3]
Aryl Hydrocarbon Receptor (AHR) Off-Target (Activation)1 µM - 20 µMInduction of CYP1A1/1B1, changes in cell growth and migration.[6][7][8]
Cyclooxygenase-2 (COX-2) Off-Target (Inhibition)5 µM - 50 µMAnti-inflammatory and analgesic effects.[9]
Phosphodiesterases (PDEs) Off-Target (Weak Inhibition)> 10 µMVasodilatory effects.[2]
NF-κB Signaling Off-Target (Inhibition)5 µM - 20 µMAnti-inflammatory effects, reduced cytokine expression.[8][10]
Reactive Oxygen Species (ROS) Off-Target (Induction)10 µM - 100 µg/mLCytotoxicity in specific cancer cell lines.[6][11]

Experimental Protocols

Protocol 1: AHR Activation Counter-Screen using qRT-PCR

This protocol determines if this compound activates the AHR pathway in your cell model by measuring the expression of a known AHR target gene, CYP1A1.

  • Cell Seeding: Plate your cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment:

    • Prepare dilutions of this compound at 1X, 2X, and 5X the primary effective concentration determined from your main assay.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Include a positive control for AHR activation (e.g., 10 nM TCDD, if available and appropriate for your lab).

    • Treat cells for a period known to induce AHR target genes (typically 6-24 hours).[8]

  • RNA Isolation: After incubation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for CYP1A1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qRT-PCR protocol on a real-time PCR system.

  • Data Analysis:

    • Calculate the change in CYP1A1 expression relative to the housekeeping gene using the ΔΔCt method.

    • A significant, dose-dependent increase in CYP1A1 mRNA levels in this compound-treated cells compared to the vehicle control indicates off-target AHR activation.

Protocol 2: General Cytotoxicity Assay (MTT-based)

This protocol establishes the cytotoxic profile of this compound in your specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium, ranging from a low (e.g., 0.1 µM) to a high concentration (e.g., 200 µM).

    • Include a vehicle control (medium with the highest concentration of solvent used).

    • Include a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).

    • Replace the medium in the wells with the compound dilutions and incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Visnagin_Signaling_Pathways cluster_legend Legend This compound This compound MDH2 Mitochondrial MDH2 (Primary Target) This compound->MDH2 Modulates AHR AHR This compound->AHR Activates COX2 COX-2 This compound->COX2 Inhibits PDE PDEs This compound->PDE Inhibits Metabolism TCA Cycle & Metabolism MDH2->Metabolism Nuc Nucleus AHR->Nuc Translocates Inflammation Inflammation COX2->Inflammation CYP1A1 CYP1A1/1B1 Transcription Nuc->CYP1A1 Primary Primary Target OffTarget Off-Target

Caption: Primary and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect seed 1. Seed Cells in Multi-well Plate start->seed treat 2. Treat Cells: - Vehicle Control - this compound (Multiple Doses) - Positive Control seed->treat incubate 3. Incubate (e.g., 16 hours) treat->incubate isolate 4. Isolate Total RNA incubate->isolate synthesize 5. Synthesize cDNA isolate->synthesize qpcr 6. Perform qRT-PCR (CYP1A1 & Housekeeping Gene) synthesize->qpcr analyze 7. Analyze Data (ΔΔCt) Compare to Vehicle qpcr->analyze end End: Determine AHR Activation Potential analyze->end

Caption: Workflow for an AHR activation counter-screening assay.

Troubleshooting_Logic start Start: Unexpected Cytotoxicity Observed q1 Is precipitate visible in culture wells? start->q1 a1 Action: Check solubility. Prepare fresh stock. Use solubilizer. q1->a1 Yes q2 Is the vehicle control also toxic? q1->q2 No a2 Action: Lower vehicle concentration (e.g., DMSO <0.1%). Retest. q2->a2 Yes q3 Does an antioxidant (e.g., NAC) rescue cells? q2->q3 No a3 Conclusion: Cytotoxicity is likely mediated by ROS. (Off-Target Effect) q3->a3 Yes a4 Conclusion: Cytotoxicity is likely mediated by another off-target pathway. q3->a4 No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Overcoming limitations of Visnagin delivery in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for visnagin delivery in preclinical research. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of working with this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy and high variability with my this compound treatment in animal models?

A1: The primary challenge with this compound is its poor aqueous solubility. This characteristic leads to low and erratic oral bioavailability, meaning the amount of drug that reaches the bloodstream and target tissues can be insufficient and inconsistent between subjects. Studies have shown that the plasma exposure (AUC) of pure this compound is significantly lower than when administered as part of a whole aqueous plant extract, which naturally contains compounds that enhance its solubility.[1][2][3][4] This inherent limitation often results in suboptimal therapeutic outcomes in animal experiments.

Q2: What are the main strategies to overcome the delivery limitations of this compound?

A2: The most effective strategy is to use an advanced drug delivery system to enhance this compound's solubility and bioavailability. Nanoformulations, such as Solid Lipid Nanoparticles (SLNs), albumin-based nanoparticles, and polymeric nanoparticles, are designed to encapsulate hydrophobic drugs like this compound.[5][6] These carriers protect the drug from premature degradation, improve its absorption into the bloodstream, and can provide sustained release, prolonging its therapeutic effect.[7][8]

Q3: What are Solid Lipid Nanoparticles (SLNs) and how do they improve this compound delivery?

A3: SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[9] For a drug like this compound, SLNs offer several advantages:

  • Enhanced Solubility: The drug is encapsulated within the solid lipid core, avoiding the need for it to dissolve in aqueous body fluids.

  • Improved Bioavailability: The small particle size and lipidic nature of SLNs can enhance absorption through the gastrointestinal tract, including potential uptake via the lymphatic system.[6]

  • Sustained Release: The solid matrix slows the diffusion of the encapsulated drug, leading to a prolonged therapeutic window and potentially reducing the frequency of administration.[10]

  • Increased Stability: The solid core protects the encapsulated this compound from chemical and enzymatic degradation in the biological environment.[11]

Q4: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A4: this compound exerts its anti-inflammatory effects primarily by inhibiting key pro-inflammatory signaling pathways. Research has shown that this compound can suppress the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11] By blocking these pathways, this compound reduces the expression and release of various inflammatory mediators, including TNF-α, IL-1β, and IL-6.[11][12]

Troubleshooting Guide

Problem: My this compound formulation shows poor stability and precipitates out of solution.

  • Cause: This is expected for free this compound in aqueous buffers due to its low solubility. Using organic solvents like DMSO may help in vitro but is often unsuitable for in vivo studies due to toxicity.

  • Solution: Prepare a nanoformulation such as Solid Lipid Nanoparticles (SLNs). Encapsulating this compound within a lipid matrix creates a stable colloidal dispersion in aqueous media, preventing precipitation. Follow the detailed protocol for SLN preparation provided below.

Problem: I am not seeing a significant difference between my control and this compound-treated groups in my in vivo inflammation model.

  • Cause: The dose of this compound reaching the target tissue is likely too low due to poor absorption and rapid elimination. Pharmacokinetic studies show that pure this compound has a short half-life and low plasma concentration after oral administration.[1][3]

  • Solution: Switch to a this compound-SLN formulation. The improved pharmacokinetic profile of SLNs can increase the drug's plasma concentration (Cmax) and total exposure (AUC) by several folds, ensuring a therapeutically relevant dose reaches the site of action. Compare the pharmacokinetic data in the tables below to see the potential improvement.

Data Presentation

Table 1: Typical Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Note: These values are representative based on SLN technology and may vary based on specific lipids and surfactants used.)

ParameterTypical ValueMethod of Analysis
Particle Size 100 - 300 nmPhoton Correlation Spectroscopy (PCS)
Polydispersity Index (PDI) < 0.3Photon Correlation Spectroscopy (PCS)
Zeta Potential -20 to -40 mVZetasizer (Electrophoretic Light Scattering)
Entrapment Efficiency (EE) > 80%Ultracentrifugation / HPLC
Drug Loading (DL) 1 - 5%Ultracentrifugation / HPLC

Table 2: Comparative Pharmacokinetics of this compound Formulations in Rats (Oral Administration) (Note: SLN data is representative of the improvements seen with similar poorly soluble compounds encapsulated in SLNs.)

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Reference
Pure this compound 10 mg/kg~30 - 50~0.5 - 1.0~100 - 200~1.94[1][3][4]
Aqueous Extract 10 mg/kg equiv.Elevated vs. PureLater vs. Pure>10-fold increase vs. Pure~3x longer vs. Pure[1][2][3][4]
This compound-SLN (projected) 10 mg/kgSignificantly Higher~2.0 - 4.0>30-fold increase vs. Pure>14[7]

Table 3: Comparative In Vitro Cytotoxicity (IC50)

FormulationCell LineIC50AssayReference
Free this compound HT 144 (Melanoma)< 100 µg/mLMTT Assay[13]
Albumin-Visnagin NPs MDA-MB-468 (Breast Cancer)17.8 µg/mL (24h)MTT Assay[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization

This protocol describes a common and reliable method for producing SLNs.

  • Preparation of Lipid Phase:

    • Weigh the solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO) and this compound. A typical lipid-to-drug ratio is 10:1 to 20:1 (w/w).

    • Heat the lipid in a beaker to 5-10°C above its melting point until a clear, molten liquid is formed.

    • Add the this compound to the molten lipid and stir with a magnetic stirrer until it is fully dissolved.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween® 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase drop by drop under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) at 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.[1]

    • Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[1][11] This step is critical for reducing the particle size to the nanometer range.

  • Cooling and SLN Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed.

    • Rapid cooling will cause the lipid to recrystallize, forming solid nanoparticles with this compound encapsulated inside.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats (200-250g). Acclimatize the animals for at least one week before the experiment.

    • Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (n=5 per group), e.g., Group 1 (Free this compound) and Group 2 (this compound-SLN).

    • Administer the respective formulations via oral gavage at a consistent dose of this compound (e.g., 10 mg/kg).[3]

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[7]

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000-4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using an appropriate solvent precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3][4]

  • Data Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T½).

Visualizations

G cluster_problem The Challenge with Free this compound cluster_solution The Nanoformulation Solution a Free this compound b Poor Aqueous Solubility a->b Inherent Property c Low & Erratic Oral Bioavailability b->c d Sub-therapeutic Levels & Poor Efficacy c->d g Improved & Consistent Oral Bioavailability c->g e This compound-SLN Formulation f Enhanced Solubility & Protection e->f Encapsulation f->g h Therapeutic Levels & Improved Efficacy g->h

Caption: Workflow detailing how SLN formulation overcomes the solubility limitations of free this compound.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Genes This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

G A 1. Formulation & Characterization B 2. Animal Model Acclimatization A->B C 3. Dosing (Oral Gavage) B->C D 4. Serial Blood Sampling C->D E 5. Plasma Separation & Storage D->E F 6. LC-MS/MS Analysis E->F G 7. Pharmacokinetic Data Analysis F->G

References

Technical Support Center: Optimizing HPLC Parameters for Visnagin Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Visnagin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound, ensuring optimal peak resolution and accurate quantification.

Problem 1: Poor Peak Shape - Peak Tailing

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1][2] It can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[3]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, leading to tailing.[1][2] this compound, while not strongly basic, can still be affected.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or below with formic or phosphoric acid) can protonate the silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.[2]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[5]

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Degradation: The column may be contaminated or have a void at the inlet.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][6]

Problem 2: Poor Peak Shape - Peak Fronting

Q: I am observing peak fronting for my this compound standard. What could be causing this and how do I resolve it?

A: Peak fronting, where the initial part of the peak is sloped, is often a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[7][8]

Possible Causes and Solutions:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column.[7][8]

    • Solution: Decrease the concentration of the sample or reduce the injection volume.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[6][7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, reduce the injection volume.

  • Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.[6]

    • Solution: Increase the column temperature.[6]

Problem 3: Co-elution with Impurities or Khellin

Q: The this compound peak is not well-resolved from an adjacent impurity or from Khellin. How can I improve the separation?

A: Achieving good resolution is crucial for accurate quantification. Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.[9]

Possible Solutions to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Altering the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase can significantly impact selectivity.[10][11] For instance, a study successfully separated this compound and Khellin using a mobile phase of Methanol:Water (50:50 v/v).[12] Another method used water:methanol:acetonitrile (49:49:2).[13]

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve separation due to different solvent properties.[10]

  • Decrease Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.[9]

  • Use a More Efficient Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm instead of 5 µm) provide higher efficiency and better resolution.[14]

    • Longer Column: A longer column increases the path length for separation, which can improve resolution.[9]

  • Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation.[9][10] Experiment with temperatures in a controlled manner to find the optimum for your separation.

Problem 4: Low Peak Intensity or Sensitivity

Q: The peak for this compound is very small, leading to poor sensitivity. How can I increase the peak height?

A: Low sensitivity can be a result of several factors, from the sample concentration to the detector settings.[15]

Possible Causes and Solutions:

  • Low Sample Concentration:

    • Solution: Increase the concentration of the sample if possible, or increase the injection volume cautiously, being mindful of potential peak distortion.[6]

  • Incorrect Detection Wavelength: The detector wavelength may not be set at the absorbance maximum (λmax) of this compound.

    • Solution: Determine the λmax of this compound (typically around 245-250 nm) and set the detector to this wavelength for optimal response.[12][13]

  • Detector Issues: The detector lamp may be aging, or the flow cell could be dirty.

    • Solution: Check the detector's performance and clean the flow cell or replace the lamp if necessary.[15]

  • Air Bubbles in the System: Air bubbles passing through the detector can cause noise and reduce sensitivity.[6]

    • Solution: Ensure the mobile phase is properly degassed and purge the system to remove any bubbles.[6]

HPLC Method Parameters for this compound Analysis

The following tables summarize typical HPLC parameters used for the analysis of this compound, extracted from validated methods. These can serve as a starting point for your method development and optimization.

Table 1: HPLC System and Column Parameters

ParameterExample 1Example 2Example 3
HPLC System Shimadzu Prominence LC-20ADXR[12]Shimadzu with UV-visible detector[16]Not Specified
Column Prodigy, ODS3 (C18)[12]Lichrocart C18[16]microBondapack C18[13]
Column Dimensions 250 x 4.6 mm[12]250 mm x 4.6 mm[16]Not Specified
Particle Size 5 µm[12]5 µm[16]Not Specified

Table 2: Mobile Phase and Run Conditions

ParameterExample 1Example 2Example 3
Mobile Phase Methanol:Water (50:50 v/v)[12]Methanol:Water (75:25 v/v)[16]Water:Methanol:Acetonitrile (49:49:2)[13]
Flow Rate 1.5 ml/min[12]1.0 mL/min[16]1.5 mL/min[13]
Detection Wavelength 245 nm[12]247 nm[16]250 nm[13]
Injection Volume 20 µl[12]20 µL[16]Not Specified
Retention Time 10.77 minutes[12]3.89 minutes (for Khellin)< 13 minutes[13]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution: Accurately weigh 45 mg of this compound reference standard and transfer it to a 20 ml volumetric flask.[12]

  • Dissolution: Add HPLC-grade methanol to dissolve the standard.[12]

  • Sonication: Sonicate the solution for 20 minutes to ensure complete dissolution.[12]

  • Final Volume: Bring the solution to the final volume with methanol.[12]

  • Filtration: Filter the standard solution through a 0.45 µm syringe filter before injection.[12]

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standard or sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient run time to allow for the elution of all components of interest.

  • Analysis: Identify the this compound peak based on its retention time compared to the standard. Integrate the peak area for quantification.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

G start Problem: Peak Tailing check_silanol Secondary Silanol Interactions? start->check_silanol solution_ph Lower Mobile Phase pH (e.g., < pH 3) check_silanol->solution_ph Yes check_overload Column Overload? check_silanol->check_overload No solution_ph->check_overload solution_column Use End-Capped Column solution_column->check_overload solution_overload Reduce Injection Volume or Dilute Sample check_overload->solution_overload Yes check_degradation Column Degradation? check_overload->check_degradation No solution_overload->check_degradation solution_degradation Flush or Replace Column check_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for peak tailing.

G start Problem: Peak Fronting check_overload Sample Overload? start->check_overload solution_overload Decrease Sample Concentration or Injection Volume check_overload->solution_overload Yes check_solvent Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution_overload->check_solvent solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes check_temp Low Column Temperature? check_solvent->check_temp No solution_solvent->check_temp solution_temp Increase Column Temperature check_temp->solution_temp Yes

Caption: Troubleshooting workflow for peak fronting.

G start Problem: Co-elution optimize_mp Optimize Mobile Phase start->optimize_mp adjust_flow Decrease Flow Rate start->adjust_flow change_column Use a More Efficient Column (Smaller Particles/Longer Column) start->change_column adjust_ratio Adjust Organic/Aqueous Ratio optimize_mp->adjust_ratio change_modifier Change Organic Modifier (e.g., MeOH to ACN) optimize_mp->change_modifier

Caption: Strategies for improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water, for example, in a 50:50 (v/v) ratio.[12] Set the detection wavelength to this compound's absorbance maximum, which is around 245 nm.[12] A flow rate of 1.0 to 1.5 ml/min is a common starting point.[12][16]

Q2: How can I ensure the robustness of my HPLC method for this compound analysis?

A2: To ensure robustness, perform small, deliberate variations in method parameters and assess their impact on the results. Parameters to vary include the mobile phase composition (e.g., ±2%), pH, column temperature, and flow rate.[16] The method is considered robust if these small changes do not significantly affect the analytical results.

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.[6]

  • Contaminated mobile phase or column: Prepare fresh mobile phase and flush the column.[6]

  • Detector lamp issues: The lamp may be nearing the end of its life.[15]

  • Pump issues: Inconsistent solvent delivery can cause baseline fluctuations. Check pump seals and check valves.[15]

Q4: My retention times are shifting from one injection to the next. What should I check?

A4: Shifting retention times can be due to:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[17]

  • Changes in mobile phase composition: This can happen due to evaporation of a volatile component. Prepare fresh mobile phase regularly.[6]

  • Pump problems: Inaccurate and inconsistent flow rates will cause retention time drift.[15]

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature.[9]

  • Column aging: Over time, the stationary phase can degrade, leading to changes in retention.

References

Technical Support Center: Mitigating Visnagin-Induced Phototoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Visnagin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and conduct experiments while minimizing this compound-induced phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

A1: this compound is a naturally occurring furanochromone that can act as a photosensitizer. When exposed to ultraviolet A (UVA) radiation, this compound absorbs photons and transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1] These ROS can cause damage to cellular components, including DNA, lipids, and proteins, leading to cytotoxicity. This light-dependent toxicity is known as phototoxicity.[2][3]

Q2: What are the primary mechanisms behind this compound's phototoxicity?

A2: The primary mechanism is a Type II photosensitization reaction. Upon UVA light absorption, this compound transitions to an excited triplet state. It then transfers its excess energy to ground-state molecular oxygen, generating singlet oxygen (¹O₂), a potent oxidizing agent.[1] Additionally, electron transfer reactions can lead to the formation of superoxide anion radicals (O₂⁻). These ROS can induce oxidative stress, leading to DNA cleavage and cross-linking, lipid peroxidation, and protein damage, ultimately resulting in cell death.[4]

Q3: How can I assess the phototoxicity of this compound in my experiments?

A3: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro assay (OECD TG 432) widely used to evaluate the phototoxic potential of substances.[5] This test compares the cytotoxicity of a compound in the presence and absence of a non-toxic dose of simulated solar radiation. Other in vitro methods include assays to measure the generation of reactive oxygen species and photogenotoxicity tests like the photo-comet assay.[6]

Q4: What are the key experimental parameters to consider when working with this compound to minimize phototoxicity?

A4: Key parameters include:

  • Light Exposure: The dose and wavelength of the light source are critical. Most phototoxic reactions are triggered by UVA radiation (320-400 nm).[2] Minimizing the duration and intensity of light exposure can reduce phototoxicity.

  • Concentration of this compound: Phototoxicity is generally dose-dependent.[3] Using the lowest effective concentration of this compound is advisable.

  • Oxygen Availability: The formation of ROS is oxygen-dependent. While most cell culture conditions are aerobic, extreme hypoxia may reduce phototoxic effects.

  • Cell Type: The susceptibility to phototoxicity can vary between different cell lines.

Troubleshooting Guide: Unexpected Cell Death or Experimental Variability

Issue: I am observing high levels of cell death in my this compound-treated cultures, even at low concentrations, when exposed to ambient light.

Potential Cause Troubleshooting Strategy
Ambient Light Exposure Work with this compound under subdued or red light conditions to prevent its photoactivation.
High this compound Concentration Perform a dose-response curve to determine the optimal non-toxic concentration of this compound in the dark.
Extended Incubation Times Minimize the time cells are exposed to this compound, especially under conditions where light exposure is unavoidable.
Cell Line Sensitivity Consider using a different cell line that may be less susceptible to oxidative stress.

Strategies to Reduce this compound-Induced Phototoxicity

Use of Antioxidants and ROS Quenchers

Antioxidants can neutralize ROS and reduce phototoxic damage. The effectiveness of an antioxidant depends on its ability to scavenge the specific ROS generated by this compound.

Table 1: Potential Antioxidants for Mitigating this compound Phototoxicity

Antioxidant Mechanism of Action Typical Experimental Concentration Range Reference
Sodium Azide Physical quencher of singlet oxygen.1-10 mM[7]
Trolox (water-soluble Vitamin E analog) Scavenges various free radicals.100-500 µM[8]
N-acetylcysteine (NAC) Precursor to glutathione, a major intracellular antioxidant.1-10 mM[8]
Catalase Enzyme that decomposes hydrogen peroxide.100-500 U/mL[9][10]
Superoxide Dismutase (SOD) Enzyme that dismutates superoxide radicals.50-200 U/mL[9][10]
Formulation Strategies: Liposomal Encapsulation

Encapsulating this compound within liposomes can alter its biodistribution and potentially reduce its availability for photoactivation at sensitive sites, thereby decreasing phototoxicity.

Table 2: Example of a Basic Liposomal Formulation for this compound

Component Molar Ratio Purpose
Phosphatidylcholine (PC) 10Main vesicle-forming lipid.
Cholesterol 3Stabilizes the lipid bilayer.
This compound 0.1-1Encapsulated drug.
Experimental Workflow Modifications
  • Inclusion of UV Filters: In topical applications or when using broad-spectrum light sources, incorporating UVA filters into the experimental medium or formulation can reduce the activation of this compound.

  • Controlled Light Exposure: Utilize light sources with specific wavelengths outside of this compound's absorption spectrum if the experimental design allows. If UVA is necessary, use the lowest effective dose and duration.

Experimental Protocols

Protocol 1: In Vitro Assessment of Antioxidant Efficacy against this compound Phototoxicity using the 3T3 NRU Assay
  • Cell Culture: Plate Balb/c 3T3 fibroblasts in 96-well plates and incubate for 24 hours.

  • Treatment:

    • Prepare a range of this compound concentrations.

    • For antioxidant testing, pre-incubate cells with the chosen antioxidant for 1-2 hours.

    • Add this compound to the wells (with and without the antioxidant).

  • Incubation: Incubate for 1 hour.

  • Irradiation:

    • Expose one set of plates to a non-cytotoxic dose of UVA radiation.

    • Keep a duplicate set of plates in the dark.

  • Post-Incubation: Wash cells and incubate in fresh medium for 18-24 hours.

  • Neutral Red Uptake: Add Neutral Red dye and incubate for 3 hours.

  • Quantification: Extract the dye and measure absorbance at 540 nm.

  • Data Analysis: Calculate the Photo-Irritation Factor (PIF) to determine the reduction in phototoxicity due to the antioxidant.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve Phosphatidylcholine, Cholesterol, and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove non-encapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Visnagin_Phototoxicity_Pathway This compound This compound Excitedthis compound Excited State This compound* This compound->Excitedthis compound UVA UVA Light (320-400 nm) UVA->this compound Absorption Oxygen Molecular Oxygen (³O₂) Excitedthis compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Oxygen->ROS CellularComponents Cellular Components (DNA, Lipids, Proteins) ROS->CellularComponents Oxidation OxidativeDamage Oxidative Damage CellularComponents->OxidativeDamage CellDeath Cell Death (Apoptosis/Necrosis) OxidativeDamage->CellDeath Antioxidants Antioxidants (e.g., Trolox, NAC) Antioxidants->ROS Quenching/ Scavenging

Caption: Signaling pathway of this compound-induced phototoxicity.

Experimental_Workflow start Start prepare_cells Prepare Cell Cultures start->prepare_cells add_antioxidant Add Antioxidant (Test Group) prepare_cells->add_antioxidant add_this compound Add this compound prepare_cells->add_this compound Control Group add_antioxidant->add_this compound incubate Incubate add_this compound->incubate split incubate->split irradiate Irradiate with UVA split->irradiate dark Keep in Dark split->dark post_incubate Post-Incubation (24h) irradiate->post_incubate dark->post_incubate assay Assess Cell Viability (e.g., NRU Assay) post_incubate->assay analyze Analyze Data & Compare assay->analyze end End analyze->end

Caption: Workflow for testing antioxidant efficacy.

References

Technical Support Center: Visnagin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Visnagin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials for the synthesis of this compound and its core structure include phloroglucinol and its derivatives, such as phloroglucinaldehyde.[1] Another key intermediate that can be used for the synthesis of this compound analogs is visnaginone, which can be obtained by the hydrolysis of this compound itself.[2]

Q2: Which synthetic routes are typically employed for the chromone core of this compound?

A2: The chromone core is often synthesized using reactions like the Pechmann condensation or the Baker-Venkataraman rearrangement followed by cyclization. The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions.[3] The Baker-Venkataraman rearrangement converts an o-acyloxyacetophenone to a 1,3-diketone, which can then be cyclized to form the chromone ring.[2][4]

Q3: What are the key steps in building the furan ring onto the chromone scaffold?

A3: A conventional method for constructing the furan moiety involves creating a 7-carboxymethoxy ether from a 7-hydroxychromone intermediate. This is then cyclized to form the furan ring, yielding northis compound, which can subsequently be methylated to produce this compound.[1][5]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through flash column chromatography on silica gel or recrystallization.[6] For chromatography, a common solvent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve an optimal Rf value of around 0.2-0.3 for this compound on a TLC plate.[7] Recrystallization can be performed from a suitable solvent like ethanol.

Q5: What are some known biological activities of this compound?

A5: this compound exhibits a range of biological activities, including acting as a vasodilator and reducing blood pressure by inhibiting calcium influx into cells.[1] It also possesses anti-inflammatory properties, which are believed to be mediated, in part, through the inhibition of transcription factors such as NF-κB.[8]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, but be cautious of potential side product formation.- Ensure the purity of starting materials and reagents.
Suboptimal reaction conditions - Experiment with different catalysts or condensing agents (e.g., for Pechmann condensation, alternatives to sulfuric acid like phosphorus pentoxide can be used).[3]- Vary the solvent, as solvent polarity can significantly impact reaction rates and yields.[6]
Degradation of starting materials or product - If using strongly acidic or basic conditions, consider milder alternatives.- For light-sensitive compounds, protect the reaction mixture from light.
Side reactions - Aldehyde self-condensation can be an issue; using a less reactive aldehyde or optimizing reaction conditions can mitigate this.[6]- In the Pechmann condensation, the nature of the phenol, β-keto ester, and condensing agent can influence the formation of side products.[9]
Purification Challenges
Potential Cause Troubleshooting Steps
Poor separation in column chromatography - Optimize the solvent system for your flash column. A good starting point for chromones is a hexane/ethyl acetate mixture. Adjust the ratio to achieve an Rf of ~0.3 for this compound.[7]- Ensure proper column packing to avoid channeling.- For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine can be beneficial.[1]
Persistent impurities after chromatography - Consider a multi-step purification approach, such as an initial acid-base extraction to remove acidic or basic impurities before chromatography.- Recrystallization from a suitable solvent after column chromatography can further enhance purity.
Product is insoluble for loading onto the column - If the crude product is not soluble in the column eluent, it can be "dry loaded". Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica-adsorbed product onto the column.[1]

Quantitative Data

The following table summarizes the yields of different reaction steps involved in the synthesis of this compound analogs starting from Visnaginone, which can be obtained from this compound.

Reaction Step Starting Material Reagents and Conditions Product Yield (%)
MethylationVisnaginoneMethyl iodide, K₂CO₃, acetone, reflux5-acetyl-4,6-dimethoxybenzo[b]furanHigh
Chalcone Synthesis5-acetyl-4,6-dimethoxybenzo[b]furanAromatic aldehyde, NaOH, ethanol, RT, 24hChalcone derivative97
Pyrazoline SynthesisChalcone derivativeHydrazine hydrate, ethanol, refluxPyrazoline derivative80-85
Isoxazoline SynthesisChalcone derivativeHydroxylamine hydrochloride, KOH, ethanol, reflux, 9hIsoxazoline derivative70-80

Data adapted from a study on the synthesis of bioactive compounds from visnaginone.[2]

Experimental Protocols

Protocol 1: Synthesis of Visnaginone from this compound

This protocol describes the hydrolysis of this compound to Visnaginone.

Materials:

  • This compound

  • 10% aqueous potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve this compound in a 10% aqueous KOH solution.

  • Heat the mixture to boiling and maintain for a sufficient time to ensure complete hydrolysis (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with HCl until a precipitate forms.

  • Collect the precipitated Visnaginone by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Chalcone Derivative from Visnaginone

This protocol details the Claisen-Schmidt condensation to form a chalcone.

Materials:

  • Visnaginone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • 30% Sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve Visnaginone (0.1 mole) in ethanol (15 mL).

  • Add the appropriate aromatic aldehyde (0.1 mole).

  • Add a 30% solution of NaOH (12 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with water (270 mL).

  • Acidify with a dilute solution of HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to yield the chalcone.[2]

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column, flasks, and other necessary glassware

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.[7]

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (wet packing).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[10]

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Visnagin_Synthesis_Workflow Start Phloroglucinol Chromone 2-Methyl-5,7-dihydroxychromone Start->Chromone Chromone Formation Furan Northis compound Chromone->Furan Furan Ring Construction This compound This compound Furan->this compound Methylation Purification Purification (Column Chromatography/ Recrystallization) This compound->Purification

Caption: A simplified workflow for the synthesis of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB_P Degrades DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory role of this compound.

References

Technical Support Center: Visnagin Cytotoxicity Threshold Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers determining the cytotoxic threshold of Visnagin using common cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT/XTT assay results show high background or low signal. What could be the cause?

A: High background or low signal in tetrazolium-based assays like MTT can stem from several factors. One common issue is interference from this compound itself, as some natural compounds can interact with the MTT reagent. Ensure you include a "compound-only" control (this compound in media without cells) to check for direct reduction of MTT. Additionally, improper cell seeding density can lead to low signal; it's crucial to determine the optimal cell number for your specific cell line beforehand.[1] For instance, if cell density is too low, the resulting formazan production will be minimal.[1] Conversely, excessively high cell density can lead to nutrient depletion and cell death, skewing the results.[1]

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Perform a preliminary experiment with a serial dilution of your cells to find the number that falls within the linear range of the assay.[2]

  • Compound Interference Control: Always include wells with this compound and media alone to measure any background absorbance caused by the compound.

  • Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.

  • Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. Gently shake the plate on an orbital shaker for at least 15 minutes.

Q2: I'm observing inconsistent results between experiments. How can I improve reproducibility?

A: Reproducibility issues often arise from minor variations in protocol execution. Maintaining consistent cell passage numbers is critical, as cellular responses can change with prolonged culturing. Pipetting technique is another major source of variability. When plating cells or adding reagents, ensure you are using a consistent and gentle technique to avoid creating gradients in the wells.[1] Finally, always use a positive control, such as Doxorubicin, to benchmark the assay's performance and a negative control (vehicle, e.g., 0.1% DMSO) to establish a baseline for cell viability.[3]

Q3: Which cell viability assay is best for studying this compound's effects?

A: The choice of assay depends on the specific research question.

  • MTT/XTT Assays: These are good for assessing metabolic activity, which is often correlated with cell viability.[4][5] They are widely used for screening the cytotoxic effects of compounds.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.[6] It's particularly useful for detecting necrosis.

  • Annexin V/PI Staining: This flow cytometry-based method is ideal for distinguishing between different stages of cell death, specifically apoptosis and necrosis.[7] this compound has been shown to induce apoptosis, making this a highly relevant assay.[7][8][9]

Q4: My LDH assay shows high spontaneous LDH release in the negative control wells. What's wrong?

A: High spontaneous release in the negative control indicates that your cells were unhealthy or stressed before the addition of this compound. This can be caused by:

  • Over-confluency: Cells that are too dense can start to die and release LDH.

  • Harsh cell handling: Excessive force during pipetting or centrifugation can damage cell membranes.[1]

  • Contamination: Mycoplasma or other microbial contamination can stress cells and lead to cell death.

Quantitative Data: this compound Cytotoxicity

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Cell LineCancer TypeIC50 (µg/mL)Reference
Hep-G2Liver Carcinoma10.9 ± 0.68[3]
HCT-116Colon Carcinoma12.3 ± 0.94[3]
MCF7Breast Carcinoma13.7 ± 0.942[3]
HeLaCervical Carcinoma35.5 ± 1.2[3]
HT 144Malignant Melanoma~100 (80.93% inhibition)[7]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay used.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of natural compounds like this compound.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (consider phenol red-free)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the wells and add 100 µL of the various this compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment media. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[5]

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (e.g., containing Triton X-100).[10][11]

    • Background: Media only.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[10]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10] Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[2][10]

  • Absorbance Measurement: Add the stop solution if required by the kit protocol.[2] Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Visualizations

Experimental_Workflow General Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation Incubate 24h start->incubation treatment Treat with this compound Serial Dilutions incubation->treatment controls Include Positive & Negative Controls incubation2 Incubate 24-72h treatment->incubation2 assay_choice Select Assay (MTT, LDH, etc.) incubation2->assay_choice add_reagent Add Assay Reagents assay_choice->add_reagent incubation3 Incubate as per Protocol add_reagent->incubation3 read_plate Measure Absorbance/ Fluorescence incubation3->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Visnagin_Apoptosis_Pathway Proposed this compound-Induced Apoptotic Pathway cluster_Mitochondria Mitochondrial Integrity cluster_Apoptosis Apoptosis Cascade This compound This compound mdh2 MDH2 Inhibition This compound->mdh2 binds to ros Increased ROS Production This compound->ros mito_damage Mitochondrial Dysfunction mdh2->mito_damage ros->mito_damage bax Bax (Pro-apoptotic) mito_damage->bax activates bcl2 Bcl-2 (Anti-apoptotic) mito_damage->bcl2 inhibits caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed this compound-induced apoptotic signaling pathway.

Troubleshooting_Flowchart Troubleshooting High Background in Viability Assays start High Background Signal? compound_control Included 'Compound-Only' Control? start->compound_control check_absorbance Control Absorbance High? compound_control->check_absorbance Yes ok Problem Resolved compound_control->ok No, Add Control solution1 Compound interferes with assay. Consider alternative assay. check_absorbance->solution1 Yes solution2 Background is from cells/media. Check for contamination & cell health. check_absorbance->solution2 No

Caption: Troubleshooting flowchart for high background signals.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Visnagin and Khellin

Author: BenchChem Technical Support Team. Date: November 2025

Visnagin and khellin, two furanochromones extracted from the medicinal plant Ammi visnaga, have long been recognized for their therapeutic properties. Traditionally used to treat ailments such as renal colic and bronchial asthma, these compounds are now the subject of extensive scientific research to elucidate their mechanisms of action and explore their potential in modern medicine. This guide provides a comparative analysis of the biological activities of this compound and khellin, supported by experimental data, detailed methodologies, and visualizations of their molecular pathways.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and khellin have been evaluated across various experimental models, revealing distinct profiles for each compound. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy.

Biological ActivityTest ModelThis compound (IC₅₀/EC₅₀/Inhibition %)Khellin (IC₅₀/EC₅₀/Inhibition %)Reference(s)
Vasodilation Guinea-pig aortic strips (K⁺-depolarized)Less potent than VisnadinLess potent than Visnadin[1]
Anti-inflammatory Carrageenan-induced paw edema in rats38.6 ± 1.38% (1h), 40.2 ± 1.39% (2h), 26.2 ± 1.29% (3h)40.3 ± 1.40% (1h), 41.5 ± 1.42% (2h), 30.4 ± 1.32% (3h)[2]
Cytotoxicity MCF-7 (Breast Cancer Cell Line)IC₅₀: 12.54 - 17.53 µg/mLIC₅₀: 12.54 - 17.53 µg/mL[3]
HepG2 (Liver Cancer Cell Line)IC₅₀: 12.54 - 17.53 µg/mLIC₅₀: 12.54 - 17.53 µg/mL[3]
Herbicidal Lettuce (Lactuca sativa)IC₅₀: 110 - 175 µMIC₅₀: 110 - 175 µM[4]
Duckweed (Lemna paucicostata)IC₅₀: 110 - 175 µMIC₅₀: 110 - 175 µM[4]

Mechanisms of Action: A Look at the Signaling Pathways

This compound and khellin exert their biological effects through the modulation of several key signaling pathways. Their ability to act as calcium channel blockers contributes to their vasodilatory effects.[1] Furthermore, they have been shown to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway and inhibit the pro-inflammatory NF-κB and AP-1 pathways.[5][6][7]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway AHR_ligand AHR_ligand cluster_nucleus cluster_nucleus AHR_ligand->cluster_nucleus Translocation

NF-κB Signaling Pathway (Inhibition)

NFkB_Signaling_Pathway NFkB NFkB cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Translocation

AP-1 Signaling Pathway (Inhibition)

AP1_Signaling_Pathway

Experimental Protocols: A Guide to Methodologies

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments used to evaluate the biological activities of this compound and khellin.

General Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound & Khellin Solutions Treatment Administer Compounds to Model Compound_Prep->Treatment Model_Prep Prepare Experimental Model (Cell Culture, Animal, etc.) Model_Prep->Treatment Assay Perform Specific Biological Assay Treatment->Assay Data_Collection Collect Quantitative Data Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Compare Biological Activities Statistical_Analysis->Results

Vasodilation Assay: Aortic Ring Relaxation

This assay assesses the ability of a compound to relax pre-constricted arterial rings, indicating a vasodilatory effect.

  • Tissue Preparation:

    • Excise the thoracic aorta from a euthanized rat and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • Apply an optimal resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a submaximal contraction with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60-80 mM).

    • Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy endothelium.

  • Experimental Protocol:

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable contraction with the chosen vasoconstrictor.

    • Add cumulative concentrations of this compound or khellin to the organ bath and record the relaxation response.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[8][9][10]

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer this compound, khellin, or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][6]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well.

    • Prepare a stock solution of this compound or khellin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds directly in the microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed the target cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and khellin in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Both this compound and khellin exhibit a broad spectrum of biological activities, including vasodilatory, anti-inflammatory, and cytotoxic effects. While their efficacy can be comparable in some assays, subtle differences in their potency and mechanisms of action exist. Khellin appears to be slightly more potent in some anti-inflammatory models, while both compounds show similar cytotoxic activity against certain cancer cell lines. Their ability to modulate multiple signaling pathways, including the AHR, NF-κB, and AP-1 pathways, underscores their potential as lead compounds for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the pharmacological properties of these promising natural products.

References

Visnagin Versus Verapamil as Calcium Channel Blockers: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Visnagin and Verapamil, two compounds recognized for their effects on calcium channels. While Verapamil is a well-established synthetic calcium channel blocker widely used in clinical practice, this compound, a natural furanochrome, has demonstrated significant vasorelaxant and cardioprotective properties, suggesting a potential role as a calcium channel modulator. This document aims to objectively compare their performance based on available experimental data, detail the underlying experimental protocols, and visualize the pertinent biological pathways.

Introduction to this compound and Verapamil

Verapamil , a phenylalkylamine derivative, is a first-generation calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which are abundant in cardiac and vascular smooth muscle tissues. By blocking the influx of calcium ions into these cells, Verapamil leads to vasodilation, reduced myocardial contractility, and slowed atrioventricular conduction.[1][2] These effects make it a cornerstone in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3]

This compound , a natural compound extracted from the plant Ammi visnaga, has been traditionally used for various medicinal purposes.[2] Recent scientific investigations have highlighted its potent vasorelaxant effects.[4] Studies suggest that this compound's mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, preferentially targeting L-type calcium channels.[2] This has sparked interest in its potential as a novel cardiovascular drug.[1]

Comparative Data on Calcium Channel Blocking Activity

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the inhibitory effects of this compound and Verapamil on vascular smooth muscle contraction, a key functional outcome of calcium channel blockade.

CompoundPreparationAgonistIC50 (μM)Reference
This compound Rat isolated mesenteric arteriesNoradrenaline17 ± 8[4]
This compound Rat isolated mesenteric bedsKCl51 ± 25[4]
Verapamil Guinea-pig ventricular myocytes-0.6[5]
Verapamil Rat aortic ringsPhenylephrine~1-10 (pD2 = 5.15 ± 1.05)[5]

Table 1: Comparative Potency in Functional Assays. IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response. pD2 is the negative logarithm of the EC50 value.

Mechanism of Action and Signaling Pathways

Both this compound and Verapamil exert their primary effects by modulating intracellular calcium concentrations. The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the excitation-contraction coupling of smooth muscle cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Depolarization Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type Verapamil Verapamil Verapamil->L_type

Figure 1: Simplified signaling pathway of calcium-mediated smooth muscle contraction and the inhibitory action of this compound and Verapamil.

As depicted in Figure 1, depolarization of the cell membrane opens L-type calcium channels, leading to an influx of calcium ions. This increase in intracellular calcium activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, triggering the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Both this compound and Verapamil inhibit this cascade by blocking the initial entry of calcium through L-type calcium channels, thereby promoting vasorelaxation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the calcium channel blocking activity of this compound and Verapamil.

Isolated Aortic Ring Vasodilation Assay

This ex vivo assay is a standard method to assess the vasorelaxant properties of compounds on vascular smooth muscle.

1. Tissue Preparation:

  • Male Wistar rats (250-300 g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

  • The aorta is cleaned of adherent connective and fatty tissues and cut into rings of approximately 4-5 mm in length.

  • For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a small wooden stick. Endothelial integrity or its absence is confirmed pharmacologically with acetylcholine.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • One end of the ring is attached to a fixed support, and the other end is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Vasodilation Protocol:

  • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (this compound or Verapamil) to the organ bath.

  • The relaxation response is measured as the percentage decrease from the pre-contracted tension.

  • The IC50 value, the concentration of the compound that produces 50% of the maximum relaxation, is calculated from the concentration-response curve.

A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction (Phenylephrine or KCl) C->D E Cumulative Addition of This compound or Verapamil D->E F Measurement of Relaxation E->F G Data Analysis (IC50) F->G

Figure 2: Experimental workflow for the isolated aortic ring vasodilation assay.
Intracellular Calcium Measurement using Fura-2 AM

This assay allows for the direct measurement of changes in intracellular calcium concentration in response to drug treatment.

1. Cell Culture and Loading:

  • Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are harvested and seeded onto glass coverslips.

  • The cells are then loaded with the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) by incubating them in a solution containing 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

2. Fluorescence Imaging:

  • The coverslip with Fura-2 loaded cells is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • The cells are continuously perfused with a physiological salt solution.

  • The cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is collected.

3. Experimental Protocol:

  • A baseline fluorescence ratio (F340/F380) is recorded.

  • The cells are then stimulated with a vasoconstrictor (e.g., phenylephrine or KCl) to induce an increase in intracellular calcium.

  • Once a stable elevated calcium level is achieved, the cells are perfused with solutions containing different concentrations of this compound or Verapamil.

  • The change in the F340/F380 ratio is recorded over time, which reflects the change in intracellular calcium concentration. A decrease in the ratio indicates a reduction in intracellular calcium.

A Cell Culture B Fura-2 AM Loading A->B C Baseline Fluorescence Measurement (F340/F380) B->C D Stimulation with Vasoconstrictor C->D E Perfusion with This compound or Verapamil D->E F Continuous Fluorescence Measurement E->F G Data Analysis (Change in F340/F380 ratio) F->G

Figure 3: Experimental workflow for intracellular calcium measurement using Fura-2 AM.
Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on the activity of specific ion channels.

1. Cell Preparation:

  • Single vascular smooth muscle cells or cardiomyocytes are isolated from tissue using enzymatic digestion.

  • The isolated cells are placed in a recording chamber on an inverted microscope.

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with the cell membrane.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the total ionic current across the entire cell membrane.

3. Voltage-Clamp Protocol:

  • The cell is held at a negative holding potential (e.g., -80 mV) to keep the voltage-gated calcium channels in a closed state.

  • Depolarizing voltage steps (e.g., to 0 mV) are applied to open the L-type calcium channels, and the resulting inward calcium current is recorded.

  • After obtaining a stable baseline current, the cell is perfused with a solution containing this compound or Verapamil.

  • The effect of the compound on the amplitude and kinetics of the calcium current is measured. A reduction in the current amplitude indicates blockade of the calcium channels.

Discussion and Conclusion

The available data strongly suggests that both this compound and Verapamil function as calcium channel blockers, albeit with different potencies and potentially different molecular interactions. Verapamil is a well-characterized, potent blocker of L-type calcium channels with extensive clinical use.[5] this compound, a natural product, also demonstrates significant vasorelaxant effects that are, at least in part, mediated by the inhibition of calcium influx through L-type calcium channels.[2][4]

The IC50 values obtained from functional assays, such as the isolated aortic ring preparation, provide a valuable comparison of their relative potencies in a physiological context. While direct comparative electrophysiological studies are needed for a more detailed mechanistic understanding of this compound's interaction with the L-type calcium channel at the molecular level, the current evidence positions this compound as a promising natural compound for further investigation in the field of cardiovascular pharmacology. Its potential as a lead compound for the development of new calcium channel blockers warrants further exploration.

This comparative guide provides a foundation for researchers and drug development professionals to understand the similarities and differences between this compound and Verapamil. The detailed experimental protocols and visual aids offer a practical resource for designing and interpreting studies aimed at further elucidating the pharmacological properties of these and other potential calcium channel modulators.

References

A Comparative Analysis of Visnagin and Other Natural Vasodilators: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory efficacy of Visnagin with other prominent natural vasodilators. The information presented is supported by experimental data, with a focus on quantitative comparisons and detailed methodologies of key experiments. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Comparison of Vasodilatory Efficacy

The vasodilatory effects of this compound and other natural compounds have been quantified in various preclinical studies, primarily using isolated arterial ring preparations. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), along with the maximum relaxation effect (Emax), are key parameters for comparing the potency and efficacy of these compounds.

CompoundClassTest SystemAgonistIC50 / EC50 (µM)Emax (%)Endothelium DependenceReference
This compound FuranocoumarinRat Mesenteric ArteryNoradrenaline17 ± 0.8Not ReportedIndependent[1]
This compound FuranocoumarinRat Mesenteric ArteryKCl51 ± 2.5Not ReportedIndependent[1]
Meso-dihydroguaiaretic acid LignanRat AortaPhenylephrine49.9 ± 11.299.8 ± 2.7Partially Dependent[2]
Corosolic acid TriterpeneRat AortaPhenylephrine108.9 ± 6.796.4 ± 4.2Dependent[2]
5,8,4′-trihydroxy-3,7-dimethoxyflavone FlavonoidRat AortaPhenylephrine122.3 ± 7.699.5 ± 5.4Partially Dependent[2]
Quercetin FlavonoidRat AortaPhenylephrineNot specified77.20 ± 6.11Both[3]
Kaempferol FlavonoidRat Pulmonary ArteryPhenylephrinepD2: 5.03 ± 0.084124.33 ± 4.37Independent[4]
Berberine AlkaloidRat Mesenteric ArteryPhenylephrineNot specifiedNot specifiedPartially Dependent[5]
Tetrandrine (derivative) AlkaloidRabbit AortaNoradrenaline~28-30Not specifiedPartially Dependent[6]

Signaling Pathways of Vasodilation

The mechanisms by which natural compounds induce vasodilation are diverse and often involve multiple signaling pathways. These can be broadly categorized as endothelium-dependent and endothelium-independent mechanisms.

This compound: An Endothelium-Independent Vasodilator

Experimental evidence suggests that this compound's primary mechanism of action is endothelium-independent, focusing on the direct inhibition of vascular smooth muscle contraction. It is believed to inhibit calcium influx through voltage-gated calcium channels, thereby reducing the intracellular calcium concentration required for muscle contraction.[7]

Visnagin_Pathway cluster_VSMC Vascular Smooth Muscle Cell This compound This compound VGCC Voltage-Gated Ca2+ Channels This compound->VGCC Inhibits Ca_Influx Ca2+ Influx (Inhibited) Contraction Contraction Ca_Influx->Contraction Leads to VSMC Vascular Smooth Muscle Cell Relaxation Relaxation

This compound's inhibitory action on calcium influx.
Comparative Signaling Pathways of Other Natural Vasodilators

In contrast to this compound, many other natural vasodilators, such as flavonoids and alkaloids, exhibit both endothelium-dependent and -independent effects.

Quercetin: This flavonoid induces vasodilation through multiple pathways. It can stimulate the production of nitric oxide (NO) in endothelial cells via the cAMP/PKA-dependent phosphorylation of endothelial nitric oxide synthase (eNOS).[2] Additionally, it exhibits endothelium-independent effects by inhibiting protein kinase C.[8]

Quercetin_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Quercetin Quercetin PKA PKA Quercetin->PKA Activates PKC Protein Kinase C Quercetin->PKC Inhibits eNOS eNOS PKA->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation_VSMC Relaxation cGMP->Relaxation_VSMC Contraction Contraction PKC->Contraction Berberine_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Berberine Berberine EDRF EDRF (e.g., NO) Release Berberine->EDRF Stimulates BKCa BKCa Channels Berberine->BKCa Activates Relaxation_VSMC Relaxation EDRF->Relaxation_VSMC Causes Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Hyperpolarization->Relaxation_VSMC Aortic_Ring_Workflow A 1. Aorta Excision - Euthanize rat (e.g., CO2 inhalation). - Carefully excise the thoracic aorta. B 2. Ring Preparation - Clean aorta of connective tissue. - Cut into 2-3 mm rings. A->B C 3. Mounting in Organ Bath - Suspend rings between two hooks in an organ bath filled with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2). B->C D 4. Equilibration & Viability Check - Equilibrate under a resting tension (e.g., 1.5g) for 60-90 min. - Test endothelium integrity with acetylcholine after pre-contraction with an agonist (e.g., phenylephrine). C->D E 5. Vasodilation Assay - Pre-contract the aortic rings with an agonist (e.g., phenylephrine, KCl). - Cumulatively add the test compound (e.g., this compound) and record the relaxation response. D->E F 6. Data Analysis - Construct dose-response curves. - Calculate EC50/IC50 and Emax values. E->F

References

Cross-Validation of Visnagin's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Visnagin's efficacy and mechanisms across various cancer cell lines, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

This compound, a natural furanochromone found in the plant Ammi visnaga, has garnered significant interest in the field of oncology for its potential anticancer properties. This guide provides a cross-validation of its activity in various cancer cell lines, summarizing key quantitative data, outlining detailed experimental methodologies, and visualizing the implicated signaling pathways. This objective comparison aims to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Comparative Efficacy of this compound

The cytotoxic effect of this compound has been evaluated across a panel of human cancer cell lines, with its efficacy commonly quantified by the half-maximal inhibitory concentration (IC50). The data presented below summarizes the IC50 values of this compound in different cancer cell types.

Cell LineCancer TypeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Hep-G2Liver Carcinoma10.9 ± 0.68Doxorubicin5.18
HCT-116Colon Carcinoma12.3 ± 0.94Doxorubicin5.3
MCF7Breast Carcinoma13.7 ± 0.94Doxorubicin4.13
HeLaCervical Carcinoma35.5 ± 1.2Doxorubicin3.68
HT-144Malignant Melanoma>100 (80.93% inhibition at 100 µg/mL)--

Note: The IC50 values for Doxorubicin are provided for comparison as a standard chemotherapeutic agent.

Apoptosis Induction:

In addition to cytotoxicity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In human malignant melanoma (HT-144) cells, treatment with this compound resulted in a 25.88% apoptotic cell population.[1][2] This effect is attributed to the intracellular generation of reactive oxygen species (ROS).[1][2]

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of experimental data. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known and proposed mechanisms of action in different cancer cell lines.

Experimental_Workflow_Anticancer_Activity cluster_assays Assessment of Anticancer Activity cluster_outcomes Data Analysis and Interpretation A Cancer Cell Lines (e.g., HeLa, HepG2, HCT-116, MCF7, HT-144) B This compound Treatment (Varying Concentrations and Durations) A->B C MTT Assay B->C Cell Viability D Annexin V/PI Staining (Flow Cytometry) B->D Apoptosis E Cell Cycle Analysis (Propidium Iodide Staining) B->E Cell Cycle F IC50 Determination C->F G Quantification of Apoptotic Cells D->G H Cell Cycle Phase Distribution (%) E->H Visnagin_HeLa_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Visnagin_HT144_Signaling This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Pro-apoptotic pathways

References

Validating the Binding of Visnagin to Mitochondrial Malate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating the binding of Visnagin to its target, mitochondrial malate dehydrogenase (MDH2). This interaction is of significant interest due to this compound's potential as a cardioprotective agent against doxorubicin-induced cardiotoxicity. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Executive Summary

This compound, a natural furanochromone, has been identified as a promising cardioprotective compound. Its mechanism of action involves the direct binding to and inhibition of mitochondrial malate dehydrogenase (MDH2), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] This targeted inhibition appears to mitigate the cardiotoxic effects of chemotherapeutic agents like doxorubicin by preventing mitochondrial dysfunction and subsequent cardiomyocyte apoptosis.[1][3][4] This guide compares this compound with other known MDH2 inhibitors and outlines the standard experimental procedures for validating such protein-ligand interactions.

Comparative Analysis of MDH2 Inhibitors

CompoundType of InhibitionIC50KiReference
This compound Competitive (theoretically for MDH1)Theoretical: 1202.7 µM (for MDH)141 µM (for MDH)[5]
Compound 7 Competitive3.9 µM2.3 µM[6]
Mebendazole Not SpecifiedNot SpecifiedNot Specified[1]
Thyroxine Not SpecifiedNot SpecifiedNot Specified[1]
Iodine Not SpecifiedNot SpecifiedNot Specified[1]

Note: The data for this compound is based on its interaction with general malate dehydrogenase (MDH) and is from a retracted publication, warranting cautious interpretation.[5][7] Further direct experimental validation of this compound's binding affinity and inhibitory constants for MDH2 is crucial. "Compound 7" is presented here as a potent and well-characterized MDH2 inhibitor for comparative purposes.[6] Mebendazole, thyroxine, and iodine have been identified as MDH2 inhibitors with cardioprotective effects, but their quantitative inhibition data is not specified in the cited literature.[1]

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and this compound's Intervention

Doxorubicin, a potent anticancer agent, induces cardiotoxicity primarily through the inhibition of Topoisomerase IIβ in cardiomyocytes.[2] This leads to DNA double-strand breaks and a cascade of events culminating in mitochondrial dysfunction and apoptosis. Key steps include increased production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[3][8] this compound, by inhibiting MDH2, is thought to interrupt this pathway by preserving mitochondrial function and reducing ROS production, thereby preventing cardiomyocyte apoptosis.

Doxorubicin_Cardiotoxicity_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_intervention This compound Intervention Doxorubicin Doxorubicin Top2b Topoisomerase IIβ Doxorubicin->Top2b Inhibits DNA_DSB DNA Double-Strand Breaks Top2b->DNA_DSB Causes p53 p53 Activation DNA_DSB->p53 Mitochondrion Mitochondrion p53->Mitochondrion Induces Dysfunction ROS Increased ROS Mitochondrion->ROS MDH2 MDH2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->MDH2 Inhibits MDH2->Mitochondrion Preserves Function SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize MDH2 on Sensor Chip r1 Inject Analyte over Sensor Surface p1->r1 p2 Prepare this compound (Analyte) Solutions p2->r1 r2 Monitor Association r1->r2 r3 Inject Running Buffer r2->r3 r4 Monitor Dissociation r3->r4 a1 Generate Sensorgram r4->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, and KD a2->a3 CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis ct1 Treat Cells with This compound or Vehicle ct2 Incubate ct1->ct2 h1 Aliquot Cell Lysates ct2->h1 h2 Heat at Different Temperatures h1->h2 a1 Separate Soluble and Aggregated Proteins h2->a1 a2 Quantify Soluble MDH2 (e.g., Western Blot) a1->a2 a3 Generate Melting Curve a2->a3

References

The Neuroprotective Landscape of Furanocoumarins: A Comparative Analysis of Visnagin and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective potential of Visnagin and other furanocoumarins reveals a class of compounds with significant promise in combating neurodegenerative diseases. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in navigating this promising area of study.

Furanocoumarins, a class of naturally occurring organic compounds, have garnered considerable attention for their diverse pharmacological activities. Among these, their neuroprotective effects stand out as a particularly compelling field of research. This guide focuses on this compound, a key furanocoumarin, and compares its neuroprotective properties with other notable members of this chemical family, including Imperatorin, Bergapten, and Xanthotoxin. Through a detailed examination of their molecular mechanisms, supported by quantitative data from various experimental models, we aim to provide a clear and objective comparison to inform future research and therapeutic development.

Comparative Efficacy: A Quantitative Overview

The neuroprotective effects of this compound and other furanocoumarins have been evaluated in a variety of in vivo and in vitro models, each elucidating different facets of their therapeutic potential. The following table summarizes key quantitative data from these studies, offering a side-by-side comparison of their efficacy in different experimental paradigms.

CompoundModelDosage/ConcentrationKey FindingsReference
This compound Cerebral Ischemia-Reperfusion (Rat)10, 30, 60 mg/kgDose-dependent reduction in neurological deficit scores; decreased inflammatory cytokines (TNF-α, IL-1β, IL-6); modulated Bcl-2/Bax pathway.[1][2]
Kainic Acid-Induced Neurotoxicity (Mouse)100 mg/kgSignificant neuroprotection; suppressed microglial and astroglial activation; attenuated inflammatory markers (IL-1β, TNF-α, IL-6, COX-2).[3][4]
Imperatorin Scopolamine-Induced Memory Impairment (Mouse)5, 10 mg/kgImproved memory acquisition and consolidation; increased antioxidant enzyme activity.[5]
Vascular Dementia (Rat)2.5, 5, 10 mg/kgImproved cognitive function; inhibited apoptosis via Bcl-2/Bax and Caspase-3 modulation.[3]
MPTP-Induced Parkinson's Disease (Mouse)5 mg/kgImproved motor and cognitive functions; suppressed neuroinflammation and oxidative stress via PI3K/Akt pathway.[6]
Bergapten Scopolamine-Induced Memory Impairment (Mouse)12.5, 25 mg/kgImproved memory acquisition and consolidation; inhibited acetylcholinesterase activity.[4][7]
Microglia-Mediated NeuroinflammationIn vitroReduced pro-inflammatory cytokines; inhibited NF-κB signaling.[8]
Xanthotoxin LPS-Induced Amnesia (Mouse)15 mg/kgImproved learning and memory; reduced acetylcholinesterase levels; attenuated neuroinflammation (decreased TNF-α, COX-2).[2][9]
Rotenone-Induced Parkinson's Disease (Rat)Not specifiedPreserved dopaminergic neurons; suppressed α-synuclein accumulation; modulated MAPK signaling.[10]

Delving into the Molecular Mechanisms: Signaling Pathways

The neuroprotective effects of these furanocoumarins are underpinned by their ability to modulate a complex network of intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and the response to oxidative stress. The diagrams below, generated using the DOT language, illustrate the key signaling cascades influenced by this compound and its counterparts.

cluster_this compound This compound's Neuroprotective Pathways This compound This compound NFkB NF-κB This compound->NFkB inhibits Bcl2 Bcl-2 This compound->Bcl2 upregulates Bax Bax This compound->Bax downregulates Inflammation Inflammatory Stimuli Inflammation->NFkB Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax Apoptosis Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival decreases Inflammatory_Cytokines TNF-α, IL-1β, IL-6 NFkB->Inflammatory_Cytokines Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: this compound's modulation of inflammatory and apoptotic pathways.

cluster_imperatorin Imperatorin's Neuroprotective Pathways Imperatorin Imperatorin PI3K PI3K Imperatorin->PI3K activates Neurotoxin Neurotoxic Insult Neurotoxin->PI3K inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival promotes

Caption: Imperatorin's activation of the PI3K/Akt/Nrf2 antioxidant pathway.

cluster_bergapten_xanthotoxin Bergapten & Xanthotoxin Anti-inflammatory Pathways Furanocoumarins Bergapten Xanthotoxin Microglia_Activation Microglia Activation Furanocoumarins->Microglia_Activation inhibits LPS LPS (Lipopolysaccharide) LPS->Microglia_Activation NFkB_MAPK NF-κB & MAPK Signaling Microglia_Activation->NFkB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

Caption: Anti-neuroinflammatory mechanisms of Bergapten and Xanthotoxin.

Experimental Protocols: A Methodological Overview

The following sections provide a detailed description of the key experimental protocols employed in the cited studies. These methodologies are crucial for understanding the context of the presented data and for designing future comparative studies.

In Vivo Models of Neurodegeneration

1. Cerebral Ischemia-Reperfusion Injury in Rats

  • Objective: To mimic the pathological cascade of stroke and assess the neuroprotective effects of compounds against ischemic brain damage.

  • Procedure:

    • Animal Model: Adult male Sprague-Dawley rats are typically used.

    • Induction of Ischemia: The middle cerebral artery is occluded (MCAO) for a specific duration (e.g., 2 hours) using an intraluminal filament.

    • Reperfusion: The filament is withdrawn to allow blood flow to be restored.

    • Treatment: The test compound (e.g., this compound) is administered at various doses (e.g., 10, 30, 60 mg/kg) via intraperitoneal injection at specific time points before or after ischemia.

    • Assessment:

      • Neurological Deficit Scoring: A graded scale is used to evaluate motor and sensory deficits.

      • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

      • Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits and to assess apoptotic markers (e.g., Bcl-2, Bax) via Western blotting.[1][2]

2. Scopolamine-Induced Memory Impairment in Mice

  • Objective: To create a model of cholinergic dysfunction and memory deficits, relevant to Alzheimer's disease, to screen for nootropic and neuroprotective agents.

  • Procedure:

    • Animal Model: Adult male Swiss mice are commonly used.

    • Induction of Amnesia: Scopolamine (a muscarinic receptor antagonist) is administered intraperitoneally (e.g., 1 mg/kg) to induce memory impairment.

    • Treatment: The test compound (e.g., Imperatorin, Bergapten) is administered at various doses (e.g., 5, 10, 12.5, 25 mg/kg) prior to scopolamine injection.

    • Behavioral Testing:

      • Passive Avoidance Test: This test assesses learning and memory based on the animal's innate aversion to aversive stimuli. The latency to enter a dark compartment where a mild foot shock was previously delivered is measured.

      • Morris Water Maze: This test evaluates spatial learning and memory by measuring the time it takes for a mouse to find a hidden platform in a pool of water.

    • Biochemical Analysis: Brain tissue (hippocampus and prefrontal cortex) is analyzed for acetylcholinesterase activity and markers of oxidative stress.[4][5][7]

In Vitro Models of Neuronal Damage

1. Lipopolysaccharide (LPS)-Stimulated Microglia

  • Objective: To model neuroinflammation by activating microglia, the primary immune cells of the central nervous system, and to evaluate the anti-inflammatory effects of test compounds.

  • Procedure:

    • Cell Culture: Primary microglia are isolated from neonatal rat or mouse brains, or a microglial cell line (e.g., BV-2) is used.

    • Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

    • Treatment: The test compound (e.g., Bergapten) is added to the cell culture before or concurrently with LPS stimulation.

    • Assessment:

      • Nitric Oxide (NO) Production: The Griess reagent is used to measure the concentration of nitrite, a stable product of NO, in the culture medium.

      • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.

      • Western Blot Analysis: Cell lysates are analyzed for the expression and activation of key inflammatory signaling proteins, such as NF-κB and MAPKs.[8]

Conclusion

This comparative guide highlights the significant neuroprotective potential of this compound and other furanocoumarins. While all examined compounds exhibit promising anti-inflammatory, antioxidant, and anti-apoptotic properties, they appear to achieve these effects through partially distinct molecular mechanisms. This compound demonstrates robust protection in models of cerebral ischemia and excitotoxicity, primarily by modulating inflammatory and apoptotic pathways. Imperatorin shows strong efficacy in models of cognitive impairment and Parkinson's disease, notably through the activation of the PI3K/Akt/Nrf2 antioxidant pathway. Bergapten and Xanthotoxin also display significant anti-neuroinflammatory and memory-enhancing effects.

The provided experimental data and protocols offer a foundation for researchers to build upon. Direct, head-to-head comparative studies under standardized conditions are now crucial to definitively establish the relative potency and therapeutic advantages of these furanocoumarins. Such research will be instrumental in identifying the most promising candidates for further preclinical and clinical development in the fight against neurodegenerative diseases.

References

Visnagin and Sodium Cromoglycate: A Comparative Guide to Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mast cell stabilizing effects of Visnagin and sodium cromoglycate. Both compounds share a common origin from the plant Ammi visnaga and are recognized for their ability to inhibit the release of inflammatory mediators from mast cells, a key mechanism in the management of allergic and inflammatory conditions.[1][2] Sodium cromoglycate, a synthetic derivative of khellin (a compound closely related to this compound), has been a cornerstone in prophylactic asthma treatment for decades.[3] this compound, a natural furanochrome, is also known for its smooth muscle relaxant properties. This guide synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Mast Cell Stabilizing Effects

Direct comparative studies providing IC50 values for this compound and sodium cromoglycate under identical experimental conditions are limited in the currently available scientific literature. However, by compiling data from various sources, we can establish a basis for comparison.

CompoundAssay TypeMast Cell TypeStimulusIC50 / InhibitionReference
Sodium Cromoglycate Histamine ReleaseHuman Lung Mast Cells (Bronchoalveolar Lavage)Anti-IgESignificantly more active than against dispersed lung cells[4]
Histamine ReleaseHuman Lung Mast Cells (Dispersed)Anti-IgE< 35% inhibition at 100-1000 µM[5]
Histamine ReleaseRat Peritoneal Mast CellsAntigenConcentration-dependent inhibition (1-30 µM)[5]
This compound β-hexosaminidase ReleaseRBL-2H3 cellsCompound 48/80Data not available
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Data not available

Note: The efficacy of sodium cromoglycate can vary significantly depending on the type of mast cell and the stimulus used for degranulation. For instance, it is more effective against histamine release from human lung mast cells obtained by bronchoalveolar lavage compared to enzymatically dispersed lung mast cells.[4]

Mechanisms of Action: Stabilizing the Mast Cell

Both this compound and sodium cromoglycate exert their effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine, leukotrienes, and other pro-inflammatory mediators.[3] The primary mechanism involves the modulation of calcium influx, a critical step in the signaling cascade leading to degranulation.

Sodium Cromoglycate: The mechanism of action for sodium cromoglycate is thought to involve the inhibition of calcium influx into the mast cell following antigenic stimulation. This prevents the subsequent cascade of intracellular events that lead to the fusion of granular membranes with the cell membrane and the release of their contents.

This compound: While the precise molecular targets of this compound in mast cells are less extensively characterized, its structural similarity to khellin suggests a comparable mechanism of action involving the modulation of calcium channels and inhibition of intracellular calcium increase.

Below is a diagram illustrating the generalized mast cell activation pathway and the putative points of inhibition for mast cell stabilizers like this compound and sodium cromoglycate.

MastCellActivation Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE binds to Signaling Intracellular Signaling (Kinase Activation) IgE->Signaling cross-linking activates MastCell Mast Cell Ca_Store Endoplasmic Reticulum Signaling->Ca_Store triggers Ca2+ release from Ca_Influx Calcium Influx Ca_Store->Ca_Influx leads to Degranulation Degranulation Ca_Influx->Degranulation triggers Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators results in Inhibitor This compound & Sodium Cromoglycate Inhibitor->Ca_Influx inhibits

Caption: Mast cell activation pathway and point of inhibition.

Experimental Protocols

The evaluation of mast cell stabilizing agents typically involves in vitro assays using primary mast cells or mast cell lines, such as Rat Basophilic Leukemia (RBL-2H3) cells.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells following stimulation.

1. Cell Culture and Sensitization:

  • RBL-2H3 cells are cultured in appropriate media (e.g., MEM supplemented with fetal bovine serum).
  • For IgE-dependent stimulation, cells are sensitized overnight with anti-DNP IgE.

2. Treatment and Stimulation:

  • Sensitized cells are washed and incubated with varying concentrations of the test compound (this compound or sodium cromoglycate) or vehicle control for a specified period (e.g., 30 minutes).
  • Mast cell degranulation is then induced by adding a stimulant, such as DNP-HSA (for IgE-sensitized cells) or a calcium ionophore like A23187.

3. Quantification of Histamine:

  • The cell supernatant is collected after incubation.
  • The histamine content in the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

4. Data Analysis:

  • The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells).
  • The IC50 value, the concentration of the compound that inhibits histamine release by 50%, is determined from the dose-response curve.

β-Hexosaminidase Release Assay

As β-hexosaminidase is co-released with histamine from mast cell granules, its measurement serves as a reliable and often more convenient marker for degranulation.

1. Cell Culture and Treatment:

  • Similar to the histamine release assay, RBL-2H3 cells are cultured and treated with the test compounds.

2. Stimulation and Sample Collection:

  • Degranulation is induced as described above.
  • The supernatant is collected.

3. Enzymatic Assay:

  • An aliquot of the supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
  • The enzymatic reaction is stopped, and the absorbance of the product is measured spectrophotometrically.

4. Data Analysis:

  • The percentage of β-hexosaminidase release is calculated, and IC50 values are determined.

Below is a workflow diagram for a typical mast cell degranulation assay.

DegranulationAssay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture Mast Cells (e.g., RBL-2H3) Sensitize Sensitize with IgE (optional) Culture->Sensitize Wash Wash Cells Sensitize->Wash Incubate Incubate with This compound/Cromoglycate Wash->Incubate Stimulate Add Stimulant (e.g., Antigen, C48/80) Incubate->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Measure Histamine or β-Hexosaminidase Collect->Assay Calculate Calculate % Inhibition & IC50 Assay->Calculate

Caption: Experimental workflow for mast cell degranulation assay.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Visnagin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Visnagin. It offers procedural, step-by-step guidance for safe operational use and disposal.

Hazard Identification and Personal Protective Equipment

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin, eye, and respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Specifications and Use Cases
Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling this compound to protect against splashes.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Thicker gloves offer better protection.[1][3]
Body Protection Impervious laboratory coat or gownShould be worn over personal clothing to prevent skin contact.[1]
Respiratory Protection N95/FFP2 respirator or higherRequired when handling powdered this compound or when aerosols may be generated.[1][3] For large spills, a chemical cartridge respirator may be necessary.[3]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][4]

  • Wash hands thoroughly after handling.[1][4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[1]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure to this compound.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [1] Rinse the mouth with water.[1][4] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Plan

All this compound waste and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, labeled, and chemical-resistant container. Do not pour down the drain.[6][7]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Visnagin_Handling_Workflow cluster_pre Pre-Operational cluster_op Operational cluster_post Post-Operational Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling this compound.

Emergency Response Logic

The following diagram illustrates the decision-making process in the event of an emergency involving this compound.

Visnagin_Emergency_Response Emergency Event Emergency Event Spill or Exposure Spill or Exposure Emergency Event->Spill or Exposure Personnel Exposure Personnel Exposure Spill or Exposure->Personnel Exposure Personnel Involved? Chemical Spill Chemical Spill Spill or Exposure->Chemical Spill No Personnel Involved Follow First Aid Follow First Aid Personnel Exposure->Follow First Aid Evacuate Area Evacuate Area Chemical Spill->Evacuate Area Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Notify Safety Officer Notify Safety Officer Evacuate Area->Notify Safety Officer Contain Spill Contain Spill Notify Safety Officer->Contain Spill Clean and Decontaminate Clean and Decontaminate Contain Spill->Clean and Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visnagin
Reactant of Route 2
Visnagin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.